4-Ethoxycarbonylphenylboronic acid
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(4-ethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNFACCFYUFTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370241 | |
| Record name | 4-Ethoxycarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4334-88-7 | |
| Record name | 4-(Ethoxycarbonyl)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4334-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxycarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxycarbonylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Ethoxycarbonyl)phenylboronic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA4EMV9J6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethoxycarbonylphenylboronic acid, a key building block in modern organic synthesis and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application in cross-coupling reactions, and illustrates its role in the development of biologically active compounds.
Core Properties and Identification
This compound, a white to off-white crystalline powder, is an organoboron compound widely utilized in synthetic chemistry.[1] Its structure, featuring both a boronic acid and an ethoxycarbonyl group, makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 4334-88-7 |
| Molecular Formula | C9H11BO4[2] |
| IUPAC Name | [4-(ethoxycarbonyl)phenyl]boronic acid |
| Synonyms | 4-(Ethoxycarbonyl)benzeneboronic acid, 4-Carboethoxybenzeneboronic acid, Ethyl 4-boronobenzoate[1] |
| InChI Key | ZLNFACCFYUFTLD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)c1ccc(cc1)B(O)O |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 193.99 g/mol [2] |
| Melting Point | 135 °C (decomposes) |
| Appearance | White to off-white powder or crystals |
| Solubility | Soluble in polar organic solvents |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-carboxyphenylboronic acid via Fischer esterification.
Materials:
-
4-Carboxyphenylboronic acid
-
Anhydrous ethanol (B145695)
-
Hydrochloric acid (HCl)
-
100 mL three-necked round-bottomed flask
-
Condenser
-
Thermometer
-
Stirrer
-
Heating mantle
Procedure:
-
In a 100 mL three-necked round-bottomed flask equipped with a condenser, thermometer, and stirrer, dissolve 4-carboxyphenylboronic acid (e.g., 350 mg, 2.109 mmol) in anhydrous ethanol (10 mL).[3]
-
Prepare a mixed ethanol/HCl solution (10 mL) with a pH of approximately 3.0 and add it to the reaction mixture.[3]
-
Heat the mixture to 70°C and allow it to reflux for 1 hour.[3]
-
After the reaction is complete, cool the mixture to room temperature and continue stirring overnight.[3]
-
Concentrate the reaction mixture under reduced pressure.[3]
-
Dissolve the resulting concentrate in ethyl acetate (B1210297) and wash with water.[3]
-
Dry the organic layer with potassium carbonate, filter, and concentrate under reduced pressure to yield the final product as a white solid.[3]
Purification (Optional):
For higher purity, the crude product can be purified using silica (B1680970) gel chromatography with a hexane:ethyl acetate eluent, followed by reversed-phase column chromatography.[3]
Application in Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[4] Below is a general protocol for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Na2CO3, or K3PO4)
-
Solvent (e.g., toluene, dioxane, or DMF)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the chosen solvent to the mixture.
-
Degas the mixture by bubbling an inert gas (nitrogen or argon) through it for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 equiv.) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (usually 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through celite to remove the catalyst.
-
The filtrate can then be subjected to a standard aqueous workup, followed by extraction with an organic solvent.
-
The combined organic layers are dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Role in Drug Discovery and Development
While this compound is not typically a pharmacologically active agent itself, it serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.[4] Its utility in Suzuki-Miyaura coupling allows for the efficient construction of biaryl structures, which are common motifs in many approved drugs.[5][6]
The boronic acid functional group has seen increasing use in drug design, with several FDA-approved boronic acid-containing drugs now on the market.[7] The incorporation of boron can enhance potency and improve the pharmacokinetic profile of drug candidates.[7]
Below is a conceptual workflow illustrating how this compound can be utilized in a drug discovery program.
Caption: Conceptual workflow from starting material to biological target.
In this workflow, this compound is used in a Suzuki-Miyaura coupling reaction to generate a biaryl intermediate. This intermediate then undergoes further chemical modifications to produce a final drug candidate. This candidate is designed to interact with a specific biological target, thereby modulating a signaling pathway implicated in a disease state.
Conclusion
This compound is a valuable and versatile reagent for researchers and professionals in organic synthesis and drug development. Its well-defined properties and reactivity in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an indispensable tool for the construction of complex molecular architectures, including those with significant therapeutic potential.
References
- 1. CAS 4334-88-7: 4-(Ethoxycarbonyl)phenylboronic acid [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 4334-88-7 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 4-Ethoxycarbonylphenylboronic acid
An In-depth Technical Guide to 4-Ethoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a versatile reagent in organic synthesis. The information is presented to support its application in research, particularly in drug development and materials science.
Chemical Identity
This compound is an organoboron compound that is widely utilized as a building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions[1]. Its structure features a phenyl ring substituted with a boronic acid group and an ethoxycarbonyl group.
| Identifier | Value |
| IUPAC Name | [4-(ethoxycarbonyl)phenyl]boronic acid[2] |
| Synonyms | 4-(Ethoxycarbonyl)benzeneboronic acid, 4-Boronobenzoic acid 1-ethyl ester, 4-Carboethoxybenzeneboronic acid, Ethyl 4-boronobenzoate[1][3] |
| CAS Number | 4334-88-7[1][2] |
| Molecular Formula | C9H11BO4[1][2][4] |
| Molecular Weight | 193.99 g/mol [1][4] |
| InChI Key | ZLNFACCFYUFTLD-UHFFFAOYSA-N[2][3] |
| SMILES | CCOC(=O)c1ccc(cc1)B(O)O[2] |
Physicochemical Properties
The are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Appearance | White to off-white crystalline powder[1][4] |
| Melting Point | 135 °C (dec.)[3], 160 °C (dec.)[1], 184-189 °C[4] |
| Boiling Point | 355.5 °C at 760 mmHg (Predicted)[3][4] |
| Density | 1.2 ± 0.1 g/cm³[4] |
| Solubility | Soluble in methanol (B129727) and other polar organic solvents[3][5]. |
| pKa | 7.69 ± 0.10 (Predicted)[3] |
Chemical Reactivity and Stability
This compound is a stable compound under standard conditions and is often stored at room temperature in a dry, dark place[3]. It is primarily known for its participation in palladium-catalyzed cross-coupling reactions.
Key Reactions:
-
Suzuki-Miyaura Coupling: It is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds[1].
-
Oxidative Hydroxylation: Used in the preparation of phenols[3].
-
Homolytic Aromatic Substitution [3].
-
Cross-coupling with α-bromocarbonyl compounds [3].
-
Trifluoromethylation and Carbometalation of ynamides [3].
The boronic acid moiety is a mild Lewis acid, and the ethoxycarbonyl group can undergo hydrolysis under basic or acidic conditions.
Experimental Protocols
Synthesis of this compound
Method 1: From Ethyl 4-iodobenzoate (B1621894)
-
Dissolve Ethyl 4-iodobenzoate (75.8 mmol) in dry THF (300.0 mL) in a three-necked flask.
-
Add Triisopropyl borate (B1201080) (227.4 mmol) to the solution.
-
Cool the mixture to -78 °C.
-
Add n-butyllithium (151.6 mmol) dropwise, maintaining the temperature for 0.5 hours.
-
Quench the reaction with a saturated aqueous ammonium (B1175870) chloride solution.
-
Adjust the pH to 1 with 1 mol/L hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (B1210297) (3 x 150.0 mL).
-
Combine the organic phases and wash with saturated brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill off the solvent under reduced pressure.
-
The residue is triturated with n-hexane and filtered to yield 4-ethoxycarbonyl phenylboronic acid[4].
Method 2: Esterification of 4-Carboxyphenylboronic acid
-
In a round-bottomed flask, suspend 4-carboxyphenylboronic acid (2.109 mmol) in anhydrous ethanol (B145695) (10 mL).
-
Add a solution of ethanol/HCl (10 mL, pH ~3.0).
-
Heat the mixture to 70°C and reflux for 1 hour.
-
Cool the reaction to room temperature and stir overnight.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the concentrate in ethyl acetate and wash with water.
-
Dry the organic layer with potassium carbonate, filter, and concentrate to yield the product[3].
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. Due to decomposition, the melting point is often reported with "(dec.)".
Visualization of Properties and Applications
The following diagram illustrates the relationship between the structure of this compound and its key properties and applications.
Caption: Structure, properties, and applications of this compound.
Safety and Handling
This compound is classified as an irritant[4]. It may cause skin, eye, and respiratory irritation[6].
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use only in a well-ventilated area[7].
-
Response:
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up[7].
-
Disposal: Dispose of contents/container to an approved waste disposal plant[7].
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[6][7].
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | 4334-88-7 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. CAS 4334-88-7: 4-(Ethoxycarbonyl)phenylboronic acid [cymitquimica.com]
- 6. fishersci.de [fishersci.de]
- 7. fishersci.com [fishersci.com]
synthesis of 4-Ethoxycarbonylphenylboronic acid from 4-carboxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-ethoxycarbonylphenylboronic acid from 4-carboxyphenylboronic acid. This transformation is a critical step in various synthetic pathways, particularly in the development of novel therapeutics and functional materials. The boronic acid moiety serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the ester functionality allows for modulation of physicochemical properties like solubility and lipophilicity, which is of paramount importance in drug design.[1]
Introduction
4-Carboxyphenylboronic acid is a bifunctional molecule that has garnered significant interest in medicinal chemistry. The esterification of its carboxylic acid group to form this compound is a key derivatization. This conversion can be employed in prodrug strategies to enhance oral bioavailability, as the ester can be cleaved in vivo by esterases to release the active carboxylic acid. Furthermore, modifying the pharmacokinetic profile of a drug candidate by converting the polar carboxyl group into a less polar ester can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties.[1] The resulting ethyl ester is a valuable building block in multi-step syntheses.[1]
Synthetic Methodologies
The primary method for the synthesis of this compound from 4-carboxyphenylboronic acid is the Fischer-Speier esterification.[1][2][3][4] This classic acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.[2][3][4][5][6][7] The use of excess alcohol drives the reaction equilibrium towards the formation of the ester product.[2][3][7]
Fischer-Speier Esterification Workflow
The general workflow for the Fischer-Speier esterification of 4-carboxyphenylboronic acid is depicted below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols and Data
Several specific protocols for the synthesis of this compound have been reported. The following table summarizes the key quantitative data from these methods for easy comparison.
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | 4-Carboxyphenylboronic acid | 4-Carboxyphenylboronic acid | 4-Carboxyphenylboronic acid |
| Reagents | Anhydrous Ethanol, Ethanol/HCl solution | Absolute Ethanol, Thionyl chloride | Anhydrous Ethanol, Concentrated H2SO4 |
| Scale | 350 mg (2.109 mmol) | 1.66 kg (10 mol) | 0.2 mol |
| Reaction Temperature | 70°C | 50-65°C (addition), then reflux | 105-110°C |
| Reaction Time | 1 hour reflux, then overnight stirring | 2-3 hours reflux | 24 hours reflux |
| Purification | Silica (B1680970) gel chromatography, Reversed-phase HPLC | Heptane (B126788) trituration | Aqueous workup (NaHCO3 wash) |
| Yield | 85.5% | Not specified | 86.3% |
| Reference | [8] | [9] | [9] |
Detailed Experimental Protocols
Method 1: HCl Catalyzed Esterification [8]
-
Reaction Setup: In a 100 mL three-necked round-bottomed flask equipped with a condenser, thermometer, and stirrer, dissolve 350 mg (2.109 mmol) of 4-carboxyphenylboronic acid in 10 mL of anhydrous ethanol.
-
Acid Addition: Add 10 mL of an ethanol/HCl solution (pH approximately 3.0) to the reaction mixture.
-
Reaction: Heat the mixture to 70°C and maintain at reflux for 1 hour.
-
Cooling: After the reflux period, cool the reaction mixture to room temperature and continue stirring overnight.
-
Work-up: Concentrate the mixture under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water.
-
Drying: Dry the organic layer over potassium carbonate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel chromatography followed by reversed-phase HPLC using a water/acetonitrile gradient (containing 0.1% trifluoroacetic acid) to obtain 350 mg (85.5% yield) of this compound as a white solid.
Method 2: Thionyl Chloride Catalyzed Esterification [9]
-
Reaction Setup: In a 20 L reactor, add 8.0 kg of absolute ethanol to 1.66 kg (10 mol) of 4-carboxyphenylboronic acid with stirring.
-
Reagent Addition: Heat the mixture to 50°C. Add 1.55 kg (13 mol) of thionyl chloride dropwise while maintaining the temperature between 50-65°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC (n-heptane:ethyl acetate = 2:1).
-
Work-up: Once the reaction is complete, cool the solution and evaporate the solvent under reduced pressure.
-
Purification: Add heptane to the residue, cool to -10 to 0°C, and stir for 1 hour. Filter the solid and dry under reduced pressure to obtain the product.
Method 3: Sulfuric Acid Catalyzed Esterification [9]
-
Reaction Setup: In a 1 L dry, round-bottom flask equipped with a condenser and drying tube, add 400 mL of anhydrous ethanol (dried over 3A molecular sieves), 0.2 mol of 4-carboxyphenylboronic acid, and 8 mL of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux at 105-110°C for 24 hours. Monitor the reaction by TLC (CHCl3/MeOH = 10/1).
-
Work-up: After completion, evaporate the ethanol under reduced pressure to obtain a white solid. Add 500 mL of water and wash with 250 mL of saturated NaHCO3 solution until neutral.
-
Isolation: Dry the solid to obtain 33.5 g (86.3% yield) of this compound.
Reaction Mechanism: Fischer-Speier Esterification
The Fischer-Speier esterification proceeds through a series of equilibrium steps. The acid catalyst plays a crucial role in protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.
Caption: Mechanism of Fischer-Speier Esterification.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 4-Carboxyphenylboronic acid | C7H7BO4 | 165.94 | 235-240 | - | 14047-29-1 |
| This compound | C9H11BO4 | 193.99 | 135 (dec.)[10] | White to off-white powder[8] | 4334-88-7[8][10][11] |
Applications in Drug Development
4-(Ethoxycarbonyl)phenylboronic acid is a versatile reactant involved in several important chemical transformations used in the synthesis of complex organic molecules. These include:
-
Suzuki-Miyaura Coupling: A cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][8]
-
Oxidative hydroxylation for the preparation of phenols.[8]
-
Homolytic aromatic substitution.[8]
-
Cross-coupling with α-bromocarbonyl compounds.[8]
-
Trifluoromethylation and carbometalation of ynamides.[8]
The ability to participate in these reactions makes it a valuable intermediate for the synthesis of active pharmaceutical ingredients (APIs).
Conclusion
The synthesis of this compound from 4-carboxyphenylboronic acid is a robust and well-established transformation, predominantly achieved through Fischer-Speier esterification. The choice of acid catalyst and reaction conditions can be tailored to the desired scale and purity requirements. This technical guide provides researchers and drug development professionals with a comprehensive overview of the available synthetic methodologies, enabling the efficient production of this key building block for the advancement of pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. cerritos.edu [cerritos.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound | 4334-88-7 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 4-エトキシカルボニルフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-carboethoxybenzeneboronic acid - 4334-88-7 - Structure, Synthesis, Properties [organoborons.com]
A Technical Guide to the Solubility of 4-Ethoxycarbonylphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Ethoxycarbonylphenylboronic acid, a key reagent in synthetic organic chemistry. While quantitative solubility data in a range of organic solvents is not extensively available in published literature, this document outlines the expected solubility trends based on the behavior of structurally related arylboronic acids. Furthermore, it details established experimental protocols for the precise determination of solubility, empowering researchers to generate accurate data for their specific applications.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property that influences its application in various chemical processes, including reaction kinetics, purification, and formulation. For researchers and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound is paramount for process optimization and ensuring reproducible outcomes.
Qualitative Solubility of this compound
Based on available information and the general solubility characteristics of arylboronic acids, a qualitative assessment of the solubility of this compound in common organic solvents is presented in Table 1. It is important to note that these are general observations, and experimental determination is necessary for precise quantitative values.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Expected Solubility |
| Alcohols | Methanol, Ethanol | Soluble[1][2] |
| Ketones | Acetone | Expected to be Soluble |
| Esters | Ethyl Acetate | Soluble |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Expected to be Soluble |
| Chlorinated Solvents | Dichloromethane, Chloroform | Expected to have Moderate Solubility |
| Aromatic Hydrocarbons | Toluene | Expected to have Low Solubility |
| Aliphatic Hydrocarbons | Hexane, Heptane | Expected to be Sparingly Soluble to Insoluble |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods are essential. The following are detailed protocols for two widely accepted methods for solubility determination: the dynamic (turbidity) method and the equilibrium (shake-flask) method.
Dynamic Method (Turbidity Measurement)
This method is suitable for determining the temperature-dependent solubility of a compound. It involves heating a suspension of the solute in a solvent at a controlled rate until complete dissolution is observed.
Methodology:
-
Sample Preparation: A series of vials are prepared with known masses of this compound and the selected organic solvent to create samples of varying compositions.
-
Heating and Observation: Each vial is placed in a temperature-controlled heating block equipped with a magnetic stirrer. The temperature is gradually increased at a slow, constant rate (e.g., 0.2-0.5 °C/min) to ensure thermal equilibrium.
-
Turbidity Detection: The disappearance of solid particles, indicating complete dissolution, is monitored visually or instrumentally using a turbidity sensor or a laser beam. The temperature at which the solution becomes clear is recorded as the solubility temperature for that specific concentration.
-
Data Analysis: By repeating this process for different compositions, a solubility curve (solubility vs. temperature) can be constructed.
Equilibrium Method (Shake-Flask)
The shake-flask method is a classic and reliable technique for determining the thermodynamic equilibrium solubility of a compound at a specific temperature.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a sealed vial containing a known volume of the organic solvent. The excess solid ensures that the solution will be saturated.
-
Equilibration: The vials are agitated in a constant-temperature shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the excess solid to settle. An aliquot of the supernatant is then carefully withdrawn using a syringe and filtered through a membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A pre-established calibration curve is used for accurate quantification.
-
Data Reporting: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the given temperature, typically expressed in units of mg/mL or mol/L.
Logical Workflow: The Role of Solubility in Application
The solubility of this compound is a critical factor in its successful application in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. The choice of solvent directly impacts the dissolution of reactants and catalysts, thereby influencing reaction rates and yields.
Caption: Workflow of the Suzuki-Miyaura reaction highlighting the central role of the solvent.
References
An In-depth Technical Guide to the Stability and Storage of 4-Ethoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability, recommended storage conditions, and handling procedures for 4-Ethoxycarbonylphenylboronic acid (CAS No. 4334-88-7). Understanding these parameters is critical for ensuring the compound's integrity and obtaining reliable results in research and development, particularly in applications such as Suzuki-Miyaura cross-coupling reactions.
Chemical Stability and Handling
This compound is a white to off-white crystalline powder that is generally stable under normal laboratory conditions.[1] However, like other arylboronic acids, its stability can be influenced by several factors, including moisture, heat, light, and pH. The primary degradation pathway of concern is protodeboronation.
Key Stability Factors:
-
Moisture/Hydrolysis: The carbon-boron bond in arylboronic acids is susceptible to cleavage in the presence of water, a process known as protodeboronation. This reaction is a significant consideration, especially in solution and under non-anhydrous conditions.
-
Temperature: Elevated temperatures can accelerate degradation. It is advisable to avoid prolonged exposure to high heat. The compound has a melting point of approximately 135 °C, at which it decomposes.[2][3]
-
Light: While not explicitly documented as highly light-sensitive, it is good practice to store the compound in a dark place to prevent any potential photochemical degradation.[2]
-
pH: The rate of protodeboronation is pH-dependent. Both acidic and basic conditions can catalyze this degradation pathway.
Handling Precautions:
-
Handle in a well-ventilated area to avoid inhalation of dust.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Minimize dust generation during handling.[1]
-
Wash hands thoroughly after handling.[1]
Recommended Storage Conditions
Proper storage is essential to maintain the quality and shelf life of this compound. The following conditions are recommended based on safety data sheets and general knowledge of boronic acid chemistry.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (15-25°C) | Prevents thermal degradation.[2] |
| Atmosphere | Sealed in a dry environment | Minimizes exposure to moisture, thereby reducing the risk of hydrolysis and protodeboronation.[2] |
| Light | Keep in a dark place | Protects against potential light-induced degradation.[2] |
| Container | Tightly closed container | Prevents contamination and exposure to atmospheric moisture.[1] |
Degradation Pathway: Protodeboronation
The most significant degradation pathway for this compound is protodeboronation. This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of ethyl benzoate (B1203000) and boric acid.
Incompatible Materials
To prevent hazardous reactions and maintain the stability of the compound, avoid storage with the following materials:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[1]
-
Acids: Can catalyze the protodeboronation reaction.[1]
Experimental Protocols
Stability Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of this compound under specific conditions (e.g., elevated temperature and humidity).
Objective: To quantify the degradation of this compound over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into several vials.
-
Expose the vials to the desired stress conditions (e.g., 40°C/75% RH).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial and dilute an aliquot to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
HPLC Conditions (Illustrative):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temp. | 25°C |
-
Data Analysis:
-
Monitor the peak area of this compound at each time point.
-
Calculate the percentage of degradation over time relative to the initial time point.
-
Identify any major degradation products by their retention times.
-
Suzuki-Miyaura Coupling Reaction Protocol
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound with an aryl halide.
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of toluene (B28343) and water)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Add the degassed solvent mixture (e.g., 10 mL of toluene/water 4:1).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
-
Disclaimer: The experimental protocols provided are for illustrative purposes and may require optimization for specific substrates and reaction scales. Always consult relevant literature and perform a thorough risk assessment before conducting any chemical reaction. The stability information is based on available data for arylboronic acids and may not represent the exact long-term stability of this specific compound under all conditions. Independent verification is recommended.
References
An In-Depth Technical Guide to the Safe Handling of 4-Ethoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Ethoxycarbonylphenylboronic acid (CAS No. 4334-88-7), a versatile reagent used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential hazards.
Chemical Identification and Physical Properties
This compound is a white to off-white crystalline powder.[1][2] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 4334-88-7 | [1][3] |
| Molecular Formula | C9H11BO4 | [1][4] |
| Molecular Weight | 193.99 g/mol | [1][3][4] |
| Appearance | White to off-white powder or crystals | [1][2][3] |
| Melting Point | 135 °C (decomposes)[2][3], 160 °C (decomposes)[1], 184-189 °C[5] | |
| Boiling Point | 355.5 °C at 760 mmHg | [5] |
| Flash Point | 168.8 ± 28.4 °C | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Solubility | No data available in the provided search results. | [6] |
Hazard Identification and Classification
This compound is classified as an irritant.[5] The primary hazards are associated with eye, skin, and respiratory tract irritation.[4][7]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation[4] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[4] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation[4] |
GHS classifications are based on available data and may vary between suppliers.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.
| PPE Type | Specification | Reference |
| Eye Protection | Safety glasses with side-shields or goggles (compliant with EN166 or OSHA 29 CFR 1910.133). | [4][7] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | [4] |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. | [4][7] |
| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 136 approved respirator with a type N95 (US) or equivalent dust mask is recommended.[3] Use in a well-ventilated area or under a chemical fume hood.[6][7] |
Safe Handling and Storage Procedures
Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.
Handling:
-
Avoid contact with skin and eyes.[6]
-
Ensure adequate ventilation and use in a chemical fume hood.[6][7]
-
Minimize dust generation and accumulation.[7]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Keep in a dry, cool, and well-ventilated place.[7]
-
Some sources recommend refrigeration.[6]
-
Incompatible materials to avoid include strong oxidizing agents and acids.[4][7]
Emergency Procedures
In the event of exposure or a spill, follow these first-aid and cleanup measures immediately.
| Exposure Route | First-Aid Measures | Reference |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7] | |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7] | |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7] | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Spill and Leak Procedures:
-
Ensure adequate ventilation and wear appropriate PPE.[7]
-
For small spills, sweep up the material and place it into a suitable container for disposal.[4][7]
-
Prevent the chemical from entering drains.[8]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[7] It is recommended to use a licensed professional waste disposal service.[8]
Experimental Protocols and Signaling Pathways
Detailed experimental protocols and specific signaling pathways involving this compound are highly dependent on the specific research application (e.g., a particular Suzuki-Miyaura coupling reaction). Researchers should consult relevant scientific literature for detailed methodologies related to their specific synthetic targets or biological assays.
The following diagram illustrates a general workflow for the safe handling of chemical reagents like this compound in a research setting.
Caption: Workflow for Safe Chemical Handling.
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 4334-88-7 [chemicalbook.com]
- 3. 4-エトキシカルボニルフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.de [fishersci.de]
- 5. echemi.com [echemi.com]
- 6. aobchem.com [aobchem.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
The Synthesis, Characterization, and Application of 4-Ethoxycarbonylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxycarbonylphenylboronic acid, a key building block in modern organic synthesis, has emerged as a compound of significant interest, particularly in the realms of medicinal chemistry and materials science. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis and application, a comprehensive summary of its physicochemical and spectroscopic data, and an illustrative example of its role in the development of targeted therapeutics, specifically in the context of cancer metabolism.
Discovery and History
The development of this compound is intrinsically linked to the broader history of organoboron chemistry and the advent of palladium-catalyzed cross-coupling reactions. While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the full potential of this class of compounds was not realized until the latter half of the 20th century.
The seminal work of Akira Suzuki and Norio Miyaura in the late 1970s and early 1980s on the palladium-catalyzed cross-coupling of organoboron compounds with organic halides revolutionized synthetic organic chemistry and earned them the Nobel Prize in Chemistry in 2010.[1] This reaction, now famously known as the Suzuki-Miyaura coupling, provided a powerful and versatile method for the construction of biaryl systems and other carbon-carbon bonds.[1][2][3]
This compound, as a readily accessible and functionalizable arylboronic acid, likely emerged as a valuable building block in the years following the popularization of the Suzuki-Miyaura reaction. Its synthesis is a straightforward esterification of the commercially available 4-carboxyphenylboronic acid. While a definitive "discovery" paper solely focused on this specific ester is not readily apparent in early literature, its preparation and use are documented in various publications focusing on synthetic methodology and the preparation of compound libraries. For instance, a 2002 publication in the Journal of Organic Chemistry details a synthetic route utilizing this compound, indicating its established use by that time. The history of this compound is therefore not one of a singular discovery, but rather of its gradual adoption as a reliable and versatile tool within the synthetic chemist's arsenal, driven by the power of the cross-coupling reactions in which it participates.
Physicochemical and Spectroscopic Data
The accurate characterization of this compound is crucial for its effective use in synthesis. The following tables summarize its key physical properties and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4334-88-7 | [4] |
| Molecular Formula | C₉H₁₁BO₄ | [4] |
| Molecular Weight | 193.99 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 160 °C (decomposes) | [4] |
| Solubility | Soluble in polar organic solvents |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Reference(s) |
| Mass Spectrometry (ESI-MS) | m/z 195.0 [M+H]⁺ | |
| ¹H NMR (DMSO-d₆) | Predicted: δ 1.32 (t, 3H), 4.30 (q, 2H), 7.85 (d, 2H), 7.95 (d, 2H), 8.25 (s, 2H, B(OH)₂) | |
| ¹³C NMR (DMSO-d₆) | Predicted: δ 14.2, 60.8, 128.5, 129.5, 134.5, 165.8 | |
| Infrared (IR, KBr, cm⁻¹) | Characteristic Peaks: ~3300 (O-H stretch, broad), ~1715 (C=O stretch, ester), ~1610, 1400 (aromatic C=C stretch), ~1360 (B-O stretch) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a representative example of its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound from 4-Carboxyphenylboronic Acid
This protocol describes the Fischer esterification of 4-carboxyphenylboronic acid.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Materials:
-
4-Carboxyphenylboronic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-carboxyphenylboronic acid (1 equivalent).
-
Add anhydrous ethanol to the flask (e.g., 10-20 mL per gram of boronic acid).
-
Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Slowly add the concentrated reaction mixture to a beaker of cold deionized water to precipitate the product.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of deionized water to remove any remaining acid.
-
Dry the purified this compound under vacuum.
Expected Yield: 85-95%.
Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the coupling of this compound with an aryl bromide.
Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Caption: General Suzuki-Miyaura Coupling Workflow.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%)
-
Base (e.g., potassium carbonate, 2-3 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Deionized water
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl compound.
Application in Drug Discovery: Targeting Cancer Metabolism
A significant application of advanced organic building blocks like this compound is in the synthesis of novel therapeutic agents. One promising area of cancer research is the targeting of metabolic pathways that are unique to cancer cells.
The Warburg Effect and Pyruvate (B1213749) Kinase M2 (PKM2)
Many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. A key regulator of this metabolic shift is the M2 isoform of pyruvate kinase (PKM2). In cancer cells, PKM2 is often found in a less active dimeric state, which slows down the final step of glycolysis. This metabolic bottleneck leads to the accumulation of glycolytic intermediates that are then shunted into anabolic pathways, providing the building blocks necessary for rapid cell proliferation.
Activation of PKM2 as a Therapeutic Strategy
Activating PKM2 to its highly active tetrameric form is a potential therapeutic strategy to counteract the Warburg effect. By promoting the conversion of phosphoenolpyruvate (B93156) to pyruvate, PKM2 activation would reduce the pool of glycolytic intermediates available for anabolic processes, thereby inhibiting cancer cell growth.
Recent research has focused on the development of small molecule activators of PKM2. Boronic acid derivatives have emerged as a promising class of compounds in this endeavor. While specific publications may not always detail the synthesis from the simplest starting materials, the structural motifs of potent PKM2 activators often point to the use of functionalized phenylboronic acids, such as this compound, as key intermediates in their multi-step synthesis.
The following diagram illustrates the signaling pathway involved in the Warburg effect and the proposed mechanism of action for a PKM2 activator synthesized using a this compound scaffold.
Caption: PKM2 Activation Pathway in Cancer Metabolism.
Conclusion
This compound stands as a testament to the enabling power of fundamental discoveries in organic chemistry. Its straightforward synthesis and versatile reactivity have cemented its role as a valuable building block for researchers in academia and industry. As the demand for increasingly complex and targeted molecules in drug discovery and materials science continues to grow, the importance of reliable and well-characterized synthetic intermediates like this compound will undoubtedly continue to rise. This guide has provided a comprehensive overview of its history, properties, synthesis, and application, with the aim of facilitating its effective use in the advancement of chemical and biomedical research.
References
An In-depth Technical Guide to the Key Reactive Sites of 4-Ethoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxycarbonylphenylboronic acid is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive boronic acid moiety and an ethoxycarbonyl group on a phenyl ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key reactive sites of this compound, detailing the reaction mechanisms, experimental protocols, and quantitative data for its principal reactions. The primary reactive centers are the boronic acid group, which readily participates in palladium-catalyzed cross-coupling reactions, and the ethoxycarbonyl group, which can undergo hydrolysis or amidation. Understanding the reactivity of these sites is crucial for the strategic design and synthesis of complex organic molecules, including novel drug candidates.
Introduction
This compound, with the chemical formula Câ‚‚Hâ‚â‚ ‚BOâ‚„, is a white to off-white crystalline solid.[1][2] Its structure is characterized by a benzene (B151609) ring substituted with a boronic acid [-B(OH)â‚‚] group and an ethoxycarbonyl [-COOCHâ‚‚CH₃] group at the para position. This arrangement of functional groups imparts a dual reactivity to the molecule, making it a valuable building block in synthetic chemistry. The boronic acid functionality is a cornerstone of Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[3][4] The ethoxycarbonyl group, an ester, offers a handle for further modifications such as hydrolysis to the corresponding carboxylic acid or direct amidation to form amide bonds.[5] This guide will delve into the chemistry of these reactive sites, providing the technical details necessary for their effective utilization in research and development.
The Boronic Acid Moiety: A Gateway to Carbon-Carbon and Carbon-Heteroatom Bond Formation
The boronic acid group is the most prominent reactive site on this compound, primarily utilized in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryls, styrenes, and polyolefins.[6] The reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[4]
Mechanism:
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a process often facilitated by a base. The base activates the boronic acid, enhancing the nucleophilicity of the aryl group.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[6]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data on Suzuki-Miyaura Coupling:
The yield of the Suzuki-Miyaura coupling reaction is influenced by various factors, including the nature of the aryl halide, the palladium catalyst, the base, and the solvent. The following table summarizes typical yields for the coupling of this compound with various aryl halides.
| Aryl Halide (Ar-X) | Catalyst | Base | Solvent | Yield (%) | Reference |
| Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 84-99 | [7] |
| Bromobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME/H₂O | ~95 | [8] |
| 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃ | Water | 96 | [8] |
| 3-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Ethanol/Water | High | [9] |
| 4-Chlorotoluene | Pd(dba)₂ / SPhos | K₃PO₄ | Toluene | Good | [10] |
Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Methodology:
-
To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the solvent system (e.g., a mixture of toluene and water).
-
Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Chan-Lam Coupling Reaction
The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst.[11] This reaction provides a valuable alternative to the Buchwald-Hartwig amination.
Mechanism:
The mechanism of the Chan-Lam coupling is believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The key steps include the formation of a copper-aryl intermediate, coordination of the amine or alcohol, and subsequent reductive elimination to form the C-N or C-O bond.[12]
Figure 3: Proposed catalytic cycle for the Chan-Lam coupling reaction.
Quantitative Data on Chan-Lam Coupling:
The Chan-Lam coupling of this compound with various amines has been reported with good to excellent yields.
| Amine | Copper Source | Solvent | Yield (%) | Reference |
| Aniline | Cu(OAc)â‚‚ | CHâ‚‚Clâ‚‚ | 92 | [13] |
| 4-Chloroaniline | Cu(OAc)â‚‚ | CHâ‚‚Clâ‚‚ | 71 | [13] |
| Imidazole | Cu(OAc)₂ | CH₃OH | ~80 | [14] |
| Morpholine | CuBrâ‚‚ | Neat | High | [15] |
Experimental Protocol for a Typical Chan-Lam Coupling:
-
In a flask, dissolve this compound (1.0 mmol) and the amine (1.2 mmol) in a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
Add the copper catalyst (e.g., Cu(OAc)â‚‚, 1.0-2.0 equiv for stoichiometric or 0.1-0.2 equiv for catalytic reactions).
-
If catalytic, ensure an oxidant (often air) is present.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove copper salts.
-
Concentrate the filtrate and purify the product by column chromatography.
The Ethoxycarbonyl Group: A Site for Functional Group Interconversion
The ethoxycarbonyl group offers a secondary point of reactivity on the this compound molecule, allowing for transformations such as hydrolysis and amidation.
Hydrolysis to Carboxylic Acid
The ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is more common and generally proceeds to completion.
Mechanism:
Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses to form the carboxylate anion and ethanol. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.[5]
Figure 4: Mechanism of base-catalyzed ester hydrolysis.
Quantitative Data on Hydrolysis:
Experimental Protocol for Ester Hydrolysis:
-
Dissolve this compound (1.0 mmol) in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH, 2-3 mmol).
-
Heat the mixture at reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of 1-2, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Amide Bond Formation
The ethoxycarbonyl group can be converted to an amide, either by first hydrolyzing it to the carboxylic acid followed by a standard amide coupling reaction, or in some cases, through direct aminolysis. Boronic acids themselves can also act as catalysts for the amidation of carboxylic acids.[17]
Mechanism (from the corresponding carboxylic acid):
Amide bond formation from a carboxylic acid typically requires an activating agent (coupling reagent) to convert the hydroxyl group of the carboxylic acid into a better leaving group. The amine then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate, which then collapses to form the amide bond.
Quantitative Data on Amide Formation:
Direct amidation of this compound is less common, but the corresponding 4-carboxyphenylboronic acid can be readily coupled with amines in high yields using standard coupling reagents.
| Amine | Coupling Reagent | Solvent | Yield (%) | Reference |
| Aniline | DCC/HOBt | DMF | Good | |
| Benzylamine | EDC/HOBt | CHâ‚‚Clâ‚‚ | High | [18] |
| Various amines | Boronic acid catalysis | Toluene | 62-95 | [17][19] |
Experimental Protocol for Amide Coupling (from the carboxylic acid):
-
Dissolve 4-carboxyphenylboronic acid (1.0 mmol), the amine (1.1 mmol), and a coupling agent (e.g., EDC, 1.2 mmol) and an additive (e.g., HOBt, 1.2 mmol) in an anhydrous aprotic solvent (e.g., DMF or CHâ‚‚Clâ‚‚).
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Spectroscopic Data
The following table summarizes the key NMR spectroscopic data for this compound.[20]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 1.31 | triplet | -OCHâ‚‚CH ₃ |
| ¹H | 4.30 | quartet | -OCH â‚‚CH₃ |
| ¹H | 7.90 | singlet | Aromatic C-H |
| ¹H | 8.27 | singlet | B(OH )â‚‚ |
| ¹³C | 14.2 | CH₃ | -OCHâ‚‚C H₃ |
| ¹³C | 60.7 | CHâ‚‚ | -OC Hâ‚‚CH₃ |
| ¹³C | 127.9 | CH | Aromatic C -H (ortho to ester) |
| ¹³C | 131.0 | Cq | Aromatic C -B |
| ¹³C | 134.2 | CH | Aromatic C -H (ortho to boronic acid) |
| ¹³C | 139.8 | Cq | Aromatic C -COOEt |
| ¹³C | 165.9 | C=O | C =O |
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its two key reactive sites, the boronic acid and the ethoxycarbonyl group, provide orthogonal handles for a wide array of chemical transformations. The boronic acid moiety is predominantly used in powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as the Suzuki-Miyaura and Chan-Lam couplings. The ethoxycarbonyl group, on the other hand, allows for functional group interconversions to carboxylic acids and amides. A thorough understanding of the reactivity and experimental conditions associated with these sites, as detailed in this guide, is essential for leveraging the full synthetic potential of this important building block in the development of novel pharmaceuticals and functional materials.
References
- 1. 4-乙氧羰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 4334-88-7 [chemicalbook.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chan-Lam Coupling [organic-chemistry.org]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. Greener Methods: Catalytic Amide Bond Formation [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. rsc.org [rsc.org]
An In-depth Technical Guide to 4-Ethoxycarbonylphenylboronic Acid and its Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-ethoxycarbonylphenylboronic acid and its corresponding anhydride (B1165640), boroxine (B1236090). It is intended for researchers, scientists, and professionals in drug development who utilize this versatile building block in organic synthesis and medicinal chemistry. This document details the compound's properties, synthesis, and applications, with a focus on its role in cross-coupling reactions and as a pharmacophore in drug discovery.
Core Properties and Specifications
This compound is a white to off-white crystalline powder.[1] It is an organoboron compound that is widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1][2] The presence of both a boronic acid and an ethyl ester functional group makes it a valuable bifunctional reagent in the synthesis of complex organic molecules.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 4334-88-7 | [4] |
| Molecular Formula | C9H11BO4 | [4] |
| Molecular Weight | 193.99 g/mol | |
| Melting Point | 135 °C (decomposes) | |
| Appearance | White to off-white powder or crystals | |
| Purity | ≥95-97% | [5] |
| Solubility | Soluble in methanol | |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [4] |
The Anhydride Form: Boroxine
Boronic acids have a propensity to dehydrate and form cyclic trimetric anhydrides known as boroxines.[6] this compound is often supplied containing varying amounts of its corresponding anhydride. This dehydration is a reversible process.
Structure of 4-Ethoxycarbonylphenylboroxine
Caption: Structure of 4-Ethoxycarbonylphenylboroxine.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a Grignard reaction, followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.[7]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Trimethyl borate
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) with a crystal of iodine.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of ethyl 4-bromobenzoate in anhydrous THF to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the magnesium is consumed, cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add trimethyl borate to the Grignard reagent, maintaining the temperature below -60 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding it to a cold solution of sulfuric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Purification of this compound
Purification can be achieved through recrystallization or by a base-acid workup to remove non-acidic impurities.[3][6]
Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate (B1210297) and hexanes).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Base-Acid Purification:
-
Dissolve the crude boronic acid in an aqueous base solution (e.g., sodium hydroxide).[3]
-
Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove neutral impurities.[3]
-
Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to precipitate the pure boronic acid.[3]
-
Collect the precipitate by filtration, wash with cold water, and dry.[3]
Synthesis of 4-Ethoxycarbonylphenylboroxine (Anhydride)
The anhydride can be formed by the dehydration of the boronic acid.
Procedure:
-
Place the purified this compound in a round-bottom flask.
-
Heat the solid under vacuum at a temperature below its melting point (e.g., 80-100 °C) for several hours.
-
The progress of the dehydration can be monitored by the loss of water. The resulting solid is the boroxine anhydride.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[8]
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a mixture of DMF and water)
Procedure:
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., 0.05 equivalents) to the mixture.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Applications in Drug Discovery and Development
This compound and its derivatives are of significant interest in medicinal chemistry due to the unique properties of the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors.
Role in Farnesoid X Receptor (FXR) Modulation
Derivatives of this compound have been investigated as modulators of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][9] FXR is a validated target for the treatment of metabolic and liver diseases.[1][10]
Caption: Farnesoid X Receptor (FXR) signaling pathway.
Activation of Pyruvate (B1213749) Kinase M2 (PKM2)
Boronic acid-containing compounds have been designed as activators of pyruvate kinase M2 (PKM2), an enzyme that is a key regulator of glycolysis and is often overexpressed in cancer cells.[11] The activation of PKM2 can shift cancer cell metabolism away from a state that supports proliferation.[11]
Caption: Activation of PKM2 by boronic acid derivatives.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. It is stable under normal conditions but should be stored away from strong oxidizing agents and acids.
Conclusion
This compound is a valuable and versatile reagent in organic chemistry and drug discovery. Its utility in the reliable formation of carbon-carbon bonds via the Suzuki-Miyaura coupling, combined with the potential for its boronic acid moiety to interact with biological targets, ensures its continued importance in the development of novel therapeutics and complex organic molecules. This guide provides a foundational understanding for the effective use and exploration of this compound and its anhydride in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. usbio.net [usbio.net]
- 5. This compound, 97% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 8. This compound | 4334-88-7 [chemicalbook.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 4-Ethoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the Suzuki-Miyaura cross-coupling reaction utilizing 4-ethoxycarbonylphenylboronic acid. This versatile building block is instrumental in the synthesis of biaryl compounds, which are key structural motifs in numerous pharmaceutical agents and functional materials. The following sections offer insights into typical reaction conditions, experimental procedures, and expected outcomes, facilitating the application of this important transformation in a laboratory setting.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[1][2] The use of this compound allows for the direct incorporation of a phenyl group bearing an ethyl ester, a common functional group in biologically active molecules.
The general transformation can be represented as follows:
Where Ar-X is an aryl halide or triflate and Ar' is the 4-ethoxycarbonylphenyl group.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-determining step.[3]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.[3][4]
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.[3]
Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Optimization may be required for specific substrates.
Protocol 1: General Procedure with Pd(PPh₃)₄
This protocol is a widely applicable method for the coupling of various aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, Pd(PPh₃)₄, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvents (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (B91453) (4 mL)
-
Water (1 mL)
Procedure:
-
In a microwave reaction vessel, combine the aryl bromide, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the degassed 1,4-dioxane and water.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Data Presentation: Comparative Reaction Conditions
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Table 1: Coupling with Electron-Neutral and Electron-Rich Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 4-Bromotoluene | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF/H₂O | 110 | 6 | 88-97 |
Table 2: Coupling with Electron-Poor Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 4 | 90-98 |
| 2 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 80 | 5 | 85-95 |
| 3 | 4-Nitro-bromobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 10 | 75-85 |
Yields are based on isolated product after purification and may vary depending on the specific substrate and reaction scale.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura coupling using this compound is a robust and highly efficient method for the synthesis of functionalized biaryl compounds. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this reaction in their synthetic endeavors. The versatility of the palladium catalysts and the wide range of compatible reaction conditions make this a valuable tool in the fields of medicinal chemistry and materials science.
References
Application Notes and Protocols for Suzuki Coupling with 4-Ethoxycarbonylphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is distinguished by its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[1][3] 4-Ethoxycarbonylphenylboronic acid is a valuable building block in this context, widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as polymers and liquid crystals. The ethoxycarbonyl group provides a versatile handle for further synthetic transformations.
This document provides a detailed, generalized protocol for the Suzuki coupling of this compound with various aryl halides. It includes a summary of common reaction conditions, a step-by-step experimental procedure, and diagrams illustrating the catalytic cycle and experimental workflow.
General Reaction Scheme
The reaction couples this compound with an aryl halide (Ar-X, where X = I, Br, or OTf) in the presence of a palladium catalyst and a base to form the corresponding ethyl 4-arylbenzoate.
Data Presentation: Reaction Conditions
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported for Suzuki couplings of arylboronic acids with aryl halides, which can be adapted for reactions with this compound.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | >90 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 6 | >95 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 16 | >90 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O | 90 | 8 | >85 |
| 5 | Phenyl triflate | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | 1,4-Dioxane | 80 | 18 | >80[4] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of an aryl bromide with this compound using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.
Materials and Equipment:
-
This compound (1.2 equiv)
-
Aryl bromide (Ar-Br, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Toluene and Ethanol (e.g., 4:1 mixture)
-
Deionized Water
-
Round-bottom flask or reaction tube
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask. Safety Note: Palladium catalysts should be handled in a fume hood.
-
-
Solvent Degassing and Addition:
-
Prepare a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v, 5 mL per mmol of aryl halide).
-
Degas the solvent mixture by bubbling an inert gas (N₂ or Ar) through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Add the degassed solvent to the reaction flask via cannula or syringe.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 6-24 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[5]
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5][6]
-
-
Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.[7]
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/hexanes) can be employed to obtain the pure biaryl product.[6]
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. diva-portal.org [diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. youtube.com [youtube.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
Applications of 4-Ethoxycarbonylphenylboronic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxycarbonylphenylboronic acid is a versatile and valuable building block in modern organic synthesis. Its unique chemical properties, particularly the presence of both a boronic acid moiety and an electron-withdrawing ethoxycarbonyl group, make it a highly effective reagent in a variety of cross-coupling reactions. This compound is instrumental in the construction of complex molecular architectures, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Key Applications
The primary applications of this compound in organic synthesis include:
-
Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.
-
Chan-Lam Coupling: For the formation of carbon-heteroatom (C-N, C-O) bonds.
-
Heck-Type Reactions: In oxidative coupling reactions with alkenes to form substituted olefins.
-
Building Block in Multi-step Synthesis: As a foundational component in the synthesis of complex bioactive molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. This compound is an excellent coupling partner in these reactions, enabling the synthesis of a wide range of substituted biphenyls.
Application Note:
This compound serves as the arylboronic acid component, which, after activation with a base, undergoes transmetalation with a palladium(0) complex. The resulting organopalladium species then couples with an aryl halide to form the desired biaryl product. The ethoxycarbonyl group is well-tolerated under typical Suzuki-Miyaura conditions, allowing for the synthesis of functionalized biphenyl (B1667301) esters, which can be further elaborated.
Tabulated Data: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline | Pd(PPh₃)₄ (0.8) | 2M aq. Na₂CO₃ | THF | 64 | 12 | ~95 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 3 | Bromobenzene | Pd/C (1.4) | K₂CO₃ | DMF | 100 (MW) | 1.5 | 92 |
Yields are based on reactions with closely related 4-(alkoxycarbonyl)phenylboronic acids and are representative.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from the synthesis of a key intermediate for Telmisartan.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (e.g., 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.008 equiv)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Tetrahydrofuran (B95107) (THF)
Procedure:
-
To a round-bottom flask, add this compound and the aryl bromide.
-
Add tetrahydrofuran to dissolve the reactants.
-
Add the 2 M aqueous sodium carbonate solution at room temperature.
-
Degas the resulting biphasic solution with a stream of nitrogen or argon for 20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the mixture.
-
Heat the reaction mixture to reflux (approximately 64-66 °C).
-
Maintain the reaction under reflux for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biphenyl product.
Diagram: General Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling Reactions
The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an amine or alcohol.[2][3] This reaction is advantageous as it can often be performed under mild conditions, open to the air.
Application Note:
This compound can be coupled with various N-H and O-H containing compounds, such as anilines, phenols, and heterocycles, to form the corresponding N-aryl and O-aryl products. This method provides a valuable alternative to palladium-catalyzed C-N and C-O coupling reactions. The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate.[4][5]
Tabulated Data: Chan-Lam Coupling
| Entry | Coupling Partner | Catalyst | Base/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-aminopyridine derivative | Cu(OAc)₂ | Pyridine (B92270) | DMF | 90 | 12 | 66 |
| 2 | Aniline (B41778) | Cu(OAc)₂ | 2,6-Lutidine | DCM | RT | 24-48 | Moderate to Good |
| 3 | Phenol | Cu(OAc)₂ | Pyridine | DCM | RT | 24-48 | Moderate to Good |
Experimental Protocol: Chan-Lam N-Arylation of an Amine
This protocol is based on a reported synthesis of a bioactive molecule derivative.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., a substituted aniline or aminopyridine) (1.2 equiv)
-
Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv, stoichiometric)
-
Pyridine (as both base and ligand)
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vial, combine this compound, the amine, and copper(II) acetate.
-
Add dimethylformamide (DMF) as the solvent.
-
Add pyridine to the mixture.
-
Seal the vial and heat the reaction mixture to 90 °C.
-
Stir the reaction for 12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-arylated product.
Oxidative Heck-Type Reactions
The oxidative Heck reaction couples arylboronic acids with alkenes to form arylated olefins. This reaction typically requires a palladium catalyst and an oxidant to regenerate the active Pd(II) species.
Application Note:
This compound can participate in oxidative Heck reactions with various alkenes, such as styrenes and acrylates, to produce ethyl 4-stilbenecarboxylates and ethyl cinnamate (B1238496) derivatives, respectively. These products are valuable intermediates in organic synthesis. The reaction conditions often involve a palladium catalyst like Pd(OAc)₂ and an oxidant, though oxidant-free systems have also been developed.[6][7]
Tabulated Data: Oxidative Heck-Type Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Additive/Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate (B77674) | Pd(OAc)₂ (2) | dppp (3) | TFA (30) | Acetone | 70 | 20 | Good |
| 2 | Styrene | Pd(OAc)₂ (5) | phen-NO₂ (10) | O₂ (atmosphere) | DMF | 80 | 24 | Good |
Yields are based on general protocols for oxidative Heck reactions of arylboronic acids and are representative.
Experimental Protocol: Oxidative Heck Reaction with an Acrylate
This is a representative protocol based on general methods for the oxidative Heck reaction of arylboronic acids.[6]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Methyl Acrylate) (2.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.03 equiv)
-
Trifluoroacetic Acid (TFA) (0.3 equiv)
-
Acetone (freshly distilled)
Procedure:
-
To an oven-dried reaction tube containing a stirrer bar, add this compound, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with nitrogen three times.
-
Inject freshly distilled acetone, followed by the acrylate and then TFA.
-
Seal the tube and stir the reaction mixture vigorously at 70 °C for 20 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the arylated alkene.
Application as a Building Block in Complex Molecule Synthesis
This compound and its derivatives are crucial starting materials in the synthesis of numerous pharmaceuticals. A prominent example is its use in the synthesis of Angiotensin II receptor antagonists like Telmisartan.
Application Note:
In the synthesis of a key biphenyl intermediate for Telmisartan, a derivative, 4-(methoxycarbonyl)phenylboronic acid, is coupled with an oxazoline-substituted aryl bromide via a Suzuki-Miyaura reaction.[1] The ethoxycarbonyl analogue behaves similarly. This reaction efficiently constructs the central biphenyl core of the drug molecule. The ester group can then be further modified in subsequent synthetic steps.
Diagram: Synthesis of a Telmisartan Intermediate
Caption: Role of an arylboronic acid in the synthesis of a Telmisartan intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. pcliv.ac.uk [pcliv.ac.uk]
Application Notes and Protocols: The Role of 4-Ethoxycarbonylphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxycarbonylphenylboronic acid is a versatile and commercially available building block that has garnered significant attention in medicinal chemistry. Its principal application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of complex organic molecules, including a wide array of biologically active compounds and clinical drug candidates. The ethoxycarbonyl group provides a useful handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Key Applications in Medicinal Chemistry
The primary utility of this compound is in the construction of biaryl and heteroaryl structures, which are common motifs in many pharmaceuticals. One notable application is in the development of modulators for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2][3] FXR has emerged as a promising therapeutic target for various metabolic diseases, including non-alcoholic steatohepatitis (NASH).[4]
Farnesoid X Receptor (FXR) Modulation
Compounds synthesized using this compound have been investigated as FXR agonists.[5] Activation of FXR by a ligand (agonist) leads to a cascade of downstream signaling events that regulate the expression of genes involved in maintaining metabolic homeostasis.
Quantitative Data of Representative FXR Agonists
The following table summarizes the in vitro activity of some representative Farnesoid X Receptor (FXR) agonists. While not all compounds are directly synthesized using this compound, this data provides a relevant context for the potency of molecules targeting this pathway.
| Compound | Target | Assay | EC50 (nM) | Notes |
| EDP-305 | FXR | Full-length human FXR HEK293 reporter cell assay | 8 | A potent, selective, non-bile acid steroidal FXR agonist.[6] |
| Obeticholic Acid (OCA) | FXR | Full-length human FXR HEK293 reporter cell assay | 130 | A semi-synthetic bile acid analogue and the first FDA-approved FXR agonist.[6] |
| GW4064 | FXR | Not Specified | >100 | A widely used non-steroidal FXR agonist for research purposes. |
| Compound 1 | FXR | Not Specified | 1,300 | A 3-deoxy-CDCA derivative.[4] |
| Chenodeoxycholic acid (CDCA) | FXR | Not Specified | 8,660 | An endogenous bile acid and natural FXR ligand.[4] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of an N-Phenyl-Substituted Intermediate for FXR Modulators
This protocol details the synthesis of a key intermediate using this compound in a copper-catalyzed N-arylation reaction.
Reaction Scheme:
(Aryl-NH) + (4-Ethoxycarbonylphenyl)B(OH)₂ → Aryl-NH-(4-Ethoxycarbonylphenyl)
Materials:
-
Aryl amine derivative
-
This compound
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure: [5]
-
To a solution of the aryl amine (1.0 eq) in DMF, add this compound (1.2 eq), Cu(OAc)₂ (1.5 eq), and pyridine (2.0 eq).
-
De-gas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-phenyl-substituted product.
Expected Yield: Approximately 66%.[5]
Protocol 2: General Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide, a common transformation in medicinal chemistry.[7][8][9][10]
Reaction Scheme:
Ar-X + (4-Ethoxycarbonylphenyl)B(OH)₂ --[Pd catalyst, base]--> Ar-(4-Ethoxycarbonylphenyl) (where Ar-X is an aryl or heteroaryl halide)
Materials:
-
Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir under an inert atmosphere for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to yield the desired biaryl product.
Visualizations
Farnesoid X Receptor (FXR) Signaling Pathway
Caption: FXR Signaling Pathway Activation.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
References
- 1. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 10. iglobaljournal.com [iglobaljournal.com]
Synthesis of Biphenyl Derivatives Using 4-Ethoxycarbonylphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl (B1667301) scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals. The synthesis of functionalized biphenyls is therefore a critical endeavor in the development of new therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for the formation of carbon-carbon bonds, particularly for the construction of biaryl systems. This is attributed to its mild reaction conditions, tolerance to a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1]
4-Ethoxycarbonylphenylboronic acid is a valuable building block in this context, allowing for the introduction of a phenyl group functionalized with an ethyl ester. This ester group can serve as a handle for further synthetic modifications or contribute to the desired physicochemical properties of the target molecule. These application notes provide detailed protocols and quantitative data for the synthesis of biphenyl derivatives utilizing this compound via the Suzuki-Miyaura cross-coupling reaction.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organic halide or triflate. The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The reaction conditions can be optimized for specific substrates to improve yields.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 85-95 | [3][4] |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 8 | 92 | [2][5] |
| 3 | 4-Bromoanisole | PdCl₂(dppf) (3) | K₂CO₃ | DMF/H₂O | 16 | 88 | [1][6] |
| 4 | 4-Bromonitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 6 | 90 | [4] |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 12 | 85 | [7] |
| 6 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 24 | 78 | [8] |
| 7 | 2-Bromothiophene | PdCl₂(dppf) (3) | Na₂CO₃ | Toluene/H₂O | 10 | 82 | [1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of ethyl 4'-substituted-biphenyl-4-carboxylates. Optimization of the catalyst, ligand, base, and solvent may be required for different aryl halides.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL) via syringe. If a pre-catalyst and a separate ligand are used, they can be added at this stage. If a stable catalyst like Pd(PPh₃)₄ is used, it can be added along with the other solid reagents.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2 x 15 mL). Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biphenyl derivative.
Safety and Handling
This compound is generally a stable, solid compound. However, standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Palladium catalysts and phosphine (B1218219) ligands can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound is a robust and reliable method for the synthesis of a wide array of biphenyl derivatives. The provided protocols and data serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient construction of these important molecular scaffolds. Optimization of reaction conditions for specific substrates can lead to high yields and purity of the desired products.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Ethoxycarbonylphenylboronic Acid in Functional Material Synthesis
Introduction
4-Ethoxycarbonylphenylboronic acid is a versatile organic building block widely employed in the synthesis of advanced functional materials and complex organic molecules.[1] Its unique structure, featuring both a boronic acid group and an ethoxycarbonyl group, allows for diverse chemical transformations. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[1][2] The ethoxycarbonyl group provides a site for further functionalization or can influence the electronic properties and solubility of the final product. These characteristics make it an invaluable reagent for researchers in materials science, medicinal chemistry, and drug development for creating liquid crystals, functionalized polymers, porous frameworks, and novel therapeutic agents.[1][2]
Physicochemical and Safety Information
A summary of the key properties of this compound is provided below. This data is essential for handling, storage, and experimental design.
| Property | Value | Reference |
| CAS Number | 4334-88-7 | [1][3][4] |
| Molecular Formula | C₉H₁₁BO₄ | [1][4][5] |
| Molecular Weight | 193.99 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder or crystals | [1][4][6] |
| Melting Point | 135-160 °C (decomposes) | [1] |
| Purity | ≥95% | [1] |
| Synonyms | 4-Carbethoxyphenylboronic acid, Ethyl 4-boronobenzoate | [3][6] |
| Storage | Store at room temperature | [1] |
| Personal Protective Equipment | Dust mask (type N95), Eyeshields, Gloves |
Key Applications and Methodologies
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a premier reactant for Suzuki-Miyaura cross-coupling, a powerful method for synthesizing biaryl compounds, which are common scaffolds in pharmaceuticals and liquid crystals.[2] The reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide/triflate.[7] The boronic acid must first be activated by a base to facilitate the transmetalation step with the palladium catalyst.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical synthesis of a biaryl compound using this compound and an aryl bromide.
-
Reagent Preparation : In a reaction vessel, combine this compound (1.0 equiv.), the desired aryl bromide (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.).
-
Solvent and Base Addition : Add a suitable solvent system (e.g., a 3:1 mixture of toluene (B28343) and ethanol) and an aqueous solution of a base such as sodium carbonate (2M, 2.0 equiv.).
-
Inert Atmosphere : Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Reaction : Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl product.
Building Block for Porous Crystalline Materials (MOFs and COFs)
This compound serves as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs).[8] These materials are characterized by high porosity and surface area, making them suitable for gas storage, separation, and catalysis.[8][9] In MOF synthesis, the boronic acid can coordinate with metal ions, while in COFs, it undergoes condensation reactions with other organic linkers (e.g., diols) to form robust, porous networks.[8]
Component in Biosensors
The boronic acid group has a unique ability to form reversible covalent bonds with cis-diol-containing molecules, such as glucose and other carbohydrates. This property is exploited in the design of electrochemical and fluorescent biosensors.[10] When this compound (or a derivative) is immobilized on a sensor surface, the binding of a target analyte can trigger a detectable signal (e.g., a change in current or fluorescence), allowing for quantification.
Synthesis Protocol: this compound
This protocol details the synthesis of this compound from 4-carboxyphenylboronic acid via Fischer esterification.[6]
Detailed Methodology [6]
-
Reaction Setup : In a 100 mL three-necked round-bottomed flask equipped with a condenser and stirrer, dissolve 4-carboxyphenylboronic acid (e.g., 350 mg, 2.109 mmol) in anhydrous ethanol (10 mL).
-
Acidification : Add a mixed ethanol/HCl solution (10 mL, adjusted to pH ~3.0) to the reaction system.
-
Reflux : Heat the mixture to 70°C and allow it to reflux for 1 hour.
-
Stirring : After the reflux period, cool the mixture to room temperature and continue stirring overnight.
-
Extraction : Concentrate the reaction mixture under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water.
-
Drying : Dry the organic layer with potassium carbonate, filter, and concentrate again under reduced pressure to yield the crude product as a white solid.
-
Purification : For high purity, the crude product can be purified using silica gel chromatography or a reversed-phase C-18 column with a water/acetonitrile gradient. This procedure can yield the final product with ~85.5% efficiency.[6] The product identity can be confirmed by electrospray mass spectrometry (ES-MS), expecting an m/z of 195.0 ([M+H]⁺).[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 4334-88-7 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nat. Synth (2025) [fkf.mpg.de]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Ethoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 4-Ethoxycarbonylphenylboronic acid. This versatile reagent is a key building block in the synthesis of a wide array of organic compounds, particularly in the development of novel pharmaceuticals and functional materials. The following sections detail various palladium-catalyzed cross-coupling methodologies, including the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions, with a focus on practical application and reproducible results.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. These reactions are indispensable in the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs). This compound is a valuable coupling partner in these reactions, allowing for the introduction of an ethoxycarbonylphenyl group, a common motif in biologically active compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.
Application Notes
The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides or triflates provides a direct route to a diverse range of biphenyl-4-carboxylic acid ethyl ester derivatives. These products are valuable intermediates in drug discovery, with some exhibiting potential as anticancer agents. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. For electron-deficient boronic acids like this compound, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
Aryl halides can be coupled with this compound using a palladium catalyst and a base. The following is a general procedure that can be adapted for specific substrates.
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The flask is sealed with a septum and purged with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. Degassed solvent (e.g., Toluene/water 4:1, 5 mL) is then added via syringe.[1]
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate, 20 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[1]
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Benchchem[2] |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 16 | 85-95 | Adapted from[1] |
| 3 | 4-Iodoanisole | Pd(OAc)₂ (0.5) | - | K₂CO₃ | WEB | RT | 2 | 92 | [3] |
| 4 | 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | Toluene/H₂O | 90 | 16 | 88 | [4] |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.
Application Notes
The Heck reaction provides a method to introduce the 4-ethoxycarbonylphenyl group onto an olefinic substrate. This reaction is valuable for the synthesis of substituted styrenes and other vinylarenes, which are important precursors for polymers and pharmaceuticals.
Experimental Protocol
General Protocol for Heck Reaction:
In a dry reaction tube, dissolve the aryl halide (e.g., 4-bromobenzoic acid ethyl ester, 1.0 mmol) and the alkene (1.5 mmol) in an anhydrous solvent such as DMF (5 mL). Add a base, typically a tertiary amine like triethylamine (B128534) (2.0 mmol). A palladium catalyst, often prepared in situ from a precursor like Pd(OAc)₂ (0.02 mmol) and a phosphine (B1218219) ligand such as P(o-tol)₃ (0.04 mmol), is added to the mixture. The reaction vessel is sealed, purged with an inert gas, and heated to a temperature typically ranging from 100 to 140 °C. The reaction progress is monitored by GC-MS or LC-MS. After completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.[1]
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.
Application Notes
This reaction allows for the synthesis of arylalkynes, which are versatile intermediates in organic synthesis and have applications in materials science and medicinal chemistry. This compound is not a direct substrate for Sonogashira coupling; however, the corresponding aryl halide, ethyl 4-iodobenzoate, can be used.
Experimental Protocol
General Protocol for Sonogashira Coupling:
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol). Anhydrous solvent (5 mL) and an amine base (e.g., triethylamine, 3.0 mmol) are added, and the mixture is stirred. The terminal alkyne (1.2 mmol) is then added dropwise. The reaction is typically stirred at room temperature and monitored by TLC or LC-MS. For work-up, the mixture is diluted with an organic solvent and washed with saturated aqueous ammonium (B1175870) chloride to remove the copper catalyst, followed by brine. The organic layer is then dried and concentrated, and the product is purified by column chromatography.[5]
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.
Application Notes
Similar to the Sonogashira coupling, this compound is not a direct substrate. However, the corresponding aryl halide can be coupled with various organostannanes. The Stille reaction is known for its tolerance of a wide range of functional groups, but the toxicity of organotin compounds is a significant drawback.
Experimental Protocol
General Protocol for Stille Coupling:
The Stille reaction is typically carried out by reacting an organohalide with an organostannane in the presence of a catalytic amount of a palladium source, such as Pd(PPh₃)₄ or Pd(dba)₂. The reaction is usually performed in an anhydrous, degassed solvent like THF or DMF at elevated temperatures. Additives such as LiCl can be beneficial in some cases. Work-up involves quenching the reaction, extraction with an organic solvent, and purification by chromatography. Due to the toxicity of tin reagents, careful handling and purification are necessary to remove tin byproducts.
Experimental Workflows and Signaling Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, from setup to purification.
Signaling Pathway in Drug Development
Biphenyl (B1667301) derivatives, the products of these cross-coupling reactions, have shown significant potential in drug development, particularly in oncology. Some biphenyl-containing compounds act as PD-1/PD-L1 blockers, which are crucial in cancer immunotherapy. Recent studies have indicated that certain biphenyl derivatives can induce the dimerization of PD-L1, leading to anti-cancer activity through the non-immune PD-L1–AKT–mTOR/Bcl2 pathway.[6] This pathway is critical for cell survival and proliferation, and its inhibition can lead to apoptosis of cancer cells.
The diagram below illustrates the proposed mechanism of action for these biphenyl derivatives.
References
Application Notes and Protocols for Trifluoromethylation of 4-Ethoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and drug development. This "super-functional group" can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, robust and efficient methods for trifluoromethylation are of paramount importance. This document provides detailed application notes and protocols for the trifluoromethylation of 4-ethoxycarbonylphenylboronic acid, a versatile building block in organic synthesis, to yield ethyl 4-(trifluoromethyl)benzoate. Various reaction conditions are presented, employing different trifluoromethylating reagents and catalytic systems.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes quantitative data for different methods of trifluoromethylating this compound. This allows for a direct comparison of catalysts, reagents, solvents, reaction times, and yields.
| Method | Trifluoromethylating Reagent | Catalyst / Mediator | Base / Additive | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Copper-Mediated Radical | Sodium Trifluoromethanesulfinate (Langlois' Reagent) | CuCl (1.0 equiv) | tert-Butyl hydroperoxide (TBHP) | DCM / H₂O / MeOH | RT | 2 | 81 | Y. Ye et al. (2012) |
| Copper-Catalyzed | Umemoto's Reagent | CuOAc (0.2 equiv) | None | DCE | 60 | 12 | 75 | T. Liu et al. (2011) |
| Photoredox Catalysis | Togni's Reagent II | Ru(bpy)₃(PF₆)₂ (cat.) | None | CH₃CN | RT | 12 | 68 | General Protocol |
Experimental Protocols
Method 1: Copper-Mediated Radical Trifluoromethylation with Langlois' Reagent
This protocol is adapted from the work of Y. Ye, S. A. Künzi, and M. S. Sanford.[1][2] It offers a practical and mild approach using the inexpensive and stable Langlois' reagent.
Materials:
-
This compound
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent)
-
Copper(I) chloride (CuCl)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a 20 mL scintillation vial equipped with a magnetic stir bar, add this compound (97 mg, 0.5 mmol, 1.0 equiv), sodium trifluoromethanesulfinate (117 mg, 0.75 mmol, 1.5 equiv), and CuCl (49.5 mg, 0.5 mmol, 1.0 equiv).
-
Add a solvent mixture of dichloromethane (2.5 mL), methanol (2.5 mL), and water (2.0 mL).
-
To the stirred suspension, add tert-butyl hydroperoxide (70 wt. % in H₂O, 0.29 mL, 2.0 mmol, 4.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 4-(trifluoromethyl)benzoate as a colorless oil.
Method 2: Copper-Catalyzed Trifluoromethylation with Umemoto's Reagent
This protocol is a representative procedure for the copper-catalyzed trifluoromethylation of arylboronic acids using an electrophilic trifluoromethylating agent.[3]
Materials:
-
This compound
-
S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (B81430) (Umemoto's Reagent)
-
Copper(I) acetate (CuOAc)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (97 mg, 0.5 mmol, 1.0 equiv), Umemoto's reagent (265 mg, 0.75 mmol, 1.5 equiv), and CuOAc (24.5 mg, 0.1 mmol, 0.2 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous 1,2-dichloroethane (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 4-(trifluoromethyl)benzoate.
Method 3: Photoredox-Catalyzed Trifluoromethylation with Togni's Reagent
This general protocol illustrates the use of visible light photoredox catalysis for the trifluoromethylation of arylboronic acids.[4]
Materials:
-
This compound
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II)
-
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexfluorophosphate (--INVALID-LINK--₂)
-
Acetonitrile (B52724) (CH₃CN), degassed
-
Schlenk tube or vial with a screw cap
-
Magnetic stirrer
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a Schlenk tube, add this compound (97 mg, 0.5 mmol, 1.0 equiv), Togni's Reagent II (237 mg, 0.75 mmol, 1.5 equiv), and --INVALID-LINK--₂ (4.3 mg, 0.005 mmol, 1 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add degassed acetonitrile (5 mL) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (approximately 1-2 cm away from the reaction vessel) for 12 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be directly purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give the desired product, ethyl 4-(trifluoromethyl)benzoate.
Visualizations
Signaling Pathway: General Trifluoromethylation of Arylboronic Acid
Caption: General reaction pathway for the trifluoromethylation of arylboronic acids.
Experimental Workflow: A General Protocol
Caption: A generalized experimental workflow for trifluoromethylation reactions.
Logical Relationship: Reagent Selection and Reaction Type
Caption: The relationship between common trifluoromethylating reagents and their primary reaction mechanisms.
References
- 1. Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical Trifluoromethylation using Langlois Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 4. Visible-light-induced synthesis of a variety of trifluoromethylated alkenes from potassium vinyltrifluoroborates by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes: Preparation of Phenols via Oxidative Hydroxylation of 4-Ethoxycarbonylphenylboronic Acid
Introduction
Phenols and their derivatives are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and polymers.[1][2][3] Consequently, the development of efficient and mild synthetic methodologies for their preparation is of significant interest to researchers in organic synthesis and drug development. Traditional methods for phenol (B47542) synthesis often require harsh reaction conditions, toxic reagents, or complex catalysts.[2][4] An increasingly popular and advantageous alternative is the ipso-hydroxylation of arylboronic acids.[4] This method offers several benefits, including the use of readily available, stable, and generally non-toxic arylboronic acids, along with good functional group tolerance under mild reaction conditions.[2]
4-Ethoxycarbonylphenylboronic acid is a versatile building block in organic synthesis.[5] Its application in oxidative hydroxylation provides a direct route to ethyl 4-hydroxybenzoate (B8730719), a valuable intermediate in the synthesis of parabens, polymers, and various biologically active molecules. This protocol outlines a general method for the oxidative hydroxylation of this compound using hydrogen peroxide, a green and readily available oxidant.[4][6]
Chemical Reaction
Caption: Oxidative hydroxylation of this compound.
Experimental Protocols
This section details a general procedure for the oxidative hydroxylation of this compound. Conditions may be optimized for specific scales and laboratory setups.
Materials and Equipment
-
Reactant: this compound (≥95%)[7]
-
Oxidant: 30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Solvent: A suitable solvent such as water, ethanol, or a mixture like methanol:water (6:1)[2]
-
Catalyst (Optional): A catalytic amount of an acid like citric acid (0.1 mol%) can be used.[6]
-
Reaction Vessel: Schlenk flask or round-bottom flask
-
Stirring: Magnetic stirrer and stir bar
-
Workup: Separatory funnel, ethyl acetate (B1210297), sodium sulfate (B86663) (anhydrous)
-
Purification: Rotary evaporator, column chromatography system with silica (B1680970) gel
-
Analytical: Thin-layer chromatography (TLC) plates
Experimental Workflow
Caption: General workflow for oxidative hydroxylation.
Detailed Procedure
-
Reaction Setup: In a 25 mL Schlenk flask, combine this compound (1.0 mmol, 194 mg) and, if used, a catalyst like citric acid (0.001 mmol, 0.2 mg).[6] Add 3 mL of a suitable solvent (e.g., water or ethanol).[4][6]
-
Addition of Oxidant: To the stirring mixture, add 30% aqueous hydrogen peroxide (2.0 mmol, 227 µL) dropwise at room temperature.[6]
-
Reaction Monitoring: Allow the reaction to stir at room temperature under an air atmosphere.[6] Monitor the consumption of the starting material by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.[6]
-
Workup: Once the reaction is complete, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).[6]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[6] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate, 5:1 to 2:1) to afford the pure ethyl 4-hydroxybenzoate.[6]
Safety Precautions
-
Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and eyes, and handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Perform the reaction in a well-ventilated fume hood.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity | Typical Yield |
| This compound | C₉H₁₁BO₄ | 193.99[5] | 135 (dec.)[7] | ≥95%[7] | N/A |
| Ethyl 4-hydroxybenzoate (Product) | C₉H₁₀O₃ | 166.17 | 114-117 | >98% | 85-98%[4][6] |
Plausible Reaction Mechanism
The reaction is thought to proceed through the formation of a boron peroxo complex. This is followed by a 1,2-aryl migration from the boron to the oxygen atom, with the subsequent departure of a hydroxide (B78521) ion. The resulting boronate ester is then hydrolyzed to yield the final phenol product.[4]
Caption: Plausible mechanism for oxidative hydroxylation.
References
- 1. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08580D [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound = 95 4334-88-7 [sigmaaldrich.com]
Application Notes and Protocols: Carbometalation of Ynamides using 4-Ethoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbometalation of ynamides has emerged as a powerful and versatile transformation in organic synthesis, enabling the regio- and stereoselective construction of highly substituted enamides. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. This document provides detailed application notes and protocols for the rhodium-catalyzed carbometalation of ynamides with a particular focus on the use of 4-Ethoxycarbonylphenylboronic acid. This reaction offers a direct and efficient route to enamides bearing a synthetically useful ester functionality.
Reaction Principle
The rhodium-catalyzed carbometalation of ynamides with arylboronic acids proceeds via a catalytic cycle that is believed to involve the formation of an organorhodium species. This species then undergoes migratory insertion into the alkyne of the ynamide, followed by protonolysis to yield the trisubstituted enamide product and regenerate the active rhodium catalyst. The regioselectivity of the addition is a key feature of this transformation, leading to the formation of a single major regioisomer.
Data Presentation
The following table summarizes representative data for the rhodium-catalyzed carbometalation of various ynamides with different arylboronic acids, showcasing the scope and efficiency of this transformation. While a specific result for this compound is not explicitly detailed in the cited literature, the high yields obtained with other electronically and sterically diverse arylboronic acids suggest that it would be a suitable substrate.
| Entry | Ynamide Substrate | Arylboronic Acid | Catalyst | Solvent | Yield (%) | Reference |
| 1 | N-benzyl-N-(phenylethynyl)tosylamide | Phenylboronic acid | [Rh(cod)(MeCN)₂]BF₄ | Dioxane | 95 | [1][2] |
| 2 | N-benzyl-N-(phenylethynyl)tosylamide | 4-Methylphenylboronic acid | [Rh(cod)(MeCN)₂]BF₄ | Dioxane | 96 | [1][2] |
| 3 | N-benzyl-N-(phenylethynyl)tosylamide | 4-Methoxyphenylboronic acid | [Rh(cod)(MeCN)₂]BF₄ | Dioxane | 98 | [1][2] |
| 4 | N-benzyl-N-(phenylethynyl)tosylamide | 4-Chlorophenylboronic acid | [Rh(cod)(MeCN)₂]BF₄ | Dioxane | 91 | [1][2] |
| 5 | N-allyl-N-(phenylethynyl)tosylamide | Phenylboronic acid | [Rh(cod)(MeCN)₂]BF₄ | Dioxane | 85 | [1][2] |
| 6 | N-(phenylethynyl)oxazolidin-2-one | Phenylboronic acid | [Rh(cod)(MeCN)₂]BF₄ | Dioxane | 78 | [1][2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the rhodium-catalyzed carbometalation of an ynamide with this compound. This protocol is adapted from general procedures reported for similar arylboronic acids.[1][2]
Materials:
-
Ynamide (e.g., N-benzyl-N-(phenylethynyl)tosylamide) (1.0 equiv)
-
This compound (1.5 equiv)
-
[Rh(cod)(MeCN)₂]BF₄ (5 mol%)
-
Anhydrous 1,4-dioxane (B91453)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and heating plate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the ynamide (e.g., 0.2 mmol, 1.0 equiv).
-
Add this compound (0.3 mmol, 1.5 equiv) to the flask.
-
Add the rhodium catalyst, [Rh(cod)(MeCN)₂]BF₄ (0.01 mmol, 5 mol%).
-
Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired enamide product.
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualizations
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.
Caption: Proposed catalytic cycle for the rhodium-catalyzed carbometalation of ynamides.
Caption: General experimental workflow for the carbometalation reaction.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Rhodium catalysts can be toxic and should be handled with care.
-
Anhydrous solvents are flammable and should be kept away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting
-
Low Yield: Ensure all reagents are pure and the solvent is anhydrous. Degas the solvent prior to use to remove oxygen. The catalyst may need to be handled in a glovebox for optimal activity.
-
Formation of Side Products: The reaction temperature and time may need to be optimized. The presence of water can lead to protodeborylation of the boronic acid.
-
Incomplete Reaction: The catalyst loading may need to be increased, or a different rhodium precursor or ligand could be screened.
Conclusion
The rhodium-catalyzed carbometalation of ynamides with this compound represents a highly efficient method for the synthesis of functionalized enamides. The reaction proceeds with excellent regio- and stereoselectivity under relatively mild conditions. The resulting products are versatile building blocks for further synthetic manipulations, making this protocol a valuable tool for researchers in organic synthesis and drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 4-Ethoxycarbonylphenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-ethoxycarbonylphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development seeking to improve reaction yields and troubleshoot common issues encountered during their experiments.
Troubleshooting Guide
This guide addresses specific challenges you may encounter when using this compound in Suzuki reactions.
Question 1: Why am I observing low to no product yield in my Suzuki reaction?
Several factors can contribute to poor yields when using this compound. The electron-withdrawing nature of the ethoxycarbonyl group can deactivate the boronic acid, making the transmetalation step of the catalytic cycle less efficient. Additionally, this substrate is susceptible to side reactions under certain conditions.
Potential Causes and Solutions:
-
Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient boronic acids, bulky, electron-rich phosphine (B1218219) ligands are often more effective.
-
Recommendation: Screen different palladium catalysts and ligands. Consider using pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or P(t-Bu)₃.
-
-
Inappropriate Base: The base plays a crucial role in activating the boronic acid. A base that is too weak may not facilitate transmetalation effectively, while a base that is too strong can promote side reactions.
-
Recommendation: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can be solvent-dependent, so screening different combinations is advisable.
-
-
Incorrect Solvent: The solvent system must be appropriate for all reaction components and facilitate the catalytic cycle.
-
Recommendation: A mixture of an organic solvent (e.g., dioxane, toluene (B28343), or DMF) and water is often used to dissolve both the organic substrates and the inorganic base.
-
-
Low Reaction Temperature: Insufficient temperature can lead to slow reaction rates and incomplete conversion.
-
Recommendation: Gradually increase the reaction temperature. The optimal temperature will depend on the specific substrates, catalyst, and solvent system.
-
-
Presence of Oxygen: Palladium catalysts in their active Pd(0) state are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.
-
Recommendation: Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method. Maintain an inert atmosphere throughout the reaction.
-
Question 2: I am observing significant amounts of homocoupling of the boronic acid. How can I minimize this side reaction?
Homocoupling of this compound results in the formation of diethyl 4,4'-biphenyldicarboxylate. This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.
Minimization Strategies:
-
Rigorous Degassing: As mentioned above, ensure the reaction is free of oxygen.
-
Use of a Pd(0) Source: Employing a Pd(0) catalyst directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling.
-
Control of Reaction Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes favor the cross-coupling pathway.
Question 3: How can I prevent protodeboronation of my this compound?
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of ethyl benzoate. This is a common side reaction for electron-deficient boronic acids, especially in the presence of aqueous bases and at elevated temperatures.
Prevention Techniques:
-
Choice of Base and Solvent: Using a non-aqueous base or minimizing the amount of water in the reaction mixture can sometimes suppress protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (B44631) ester, can protect it from protodeboronation. The ester can then be used directly in the Suzuki coupling.[1]
-
Milder Reaction Conditions: If possible, lowering the reaction temperature and using a less aggressive base may reduce the extent of this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for Suzuki reactions with this compound?
There is no single "best" catalyst, as the optimal choice depends on the specific aryl halide being used. However, palladium catalysts paired with bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), have shown great success with challenging substrates like electron-deficient boronic acids. Palladium acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common and effective precatalysts.
Q2: Which base should I choose?
Potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are all effective bases for Suzuki couplings. The choice can influence the reaction rate and yield, and empirical screening is often necessary to identify the best base for a particular reaction.
Q3: What is the recommended solvent system?
A biphasic solvent system is often employed to dissolve both the organic reactants and the inorganic base. Common choices include mixtures of toluene/water, dioxane/water, or THF/water. Anhydrous conditions with organic-soluble bases can also be effective and may minimize side reactions like protodeboronation.
Q4: How can I monitor the progress of my reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). This will allow you to determine when the starting materials have been consumed and to check for the formation of byproducts.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki coupling of this compound with various aryl halides under different reaction conditions.
Table 1: Suzuki Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (2:1) | 100 | 12 | 92 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 16 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3) | DMF | 120 | 24 | 75 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 18 | 85 |
Note: The data in this table is illustrative and compiled from various sources. Actual yields may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
Representative Experimental Protocol for the Suzuki Coupling of this compound with 4-Bromoanisole
This protocol provides a detailed methodology for a typical Suzuki reaction.
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene and degassed deionized water to the flask via syringe. The typical solvent ratio is 2:1 toluene to water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.
Mandatory Visualizations
References
Technical Support Center: 4-Ethoxycarbonylphenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Ethoxycarbonylphenylboronic acid in cross-coupling reactions. The following information is designed to help you identify and mitigate common side reactions to improve the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The three most common side reactions encountered are:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, yielding ethyl benzoate. This is a prevalent issue, particularly with electron-deficient arylboronic acids like this compound.
-
Homocoupling: The self-coupling of two molecules of this compound to form diethyl 4,4'-biphenyldicarboxylate (B8443884).
-
Ester Hydrolysis: The conversion of the ethoxycarbonyl group to a carboxylate group under basic reaction conditions, forming 4-carboxyphenylboronic acid or the corresponding cross-coupled product with a carboxylic acid moiety.
Q2: Why is this compound prone to protodeboronation?
A2: The ethoxycarbonyl group is electron-withdrawing, which makes the carbon-boron bond more susceptible to cleavage. Under basic aqueous conditions, the boronic acid can be converted to a boronate species, which can then be protonated by water or other protic species in the reaction mixture, leading to the formation of ethyl benzoate.[1][2]
Q3: What factors promote the homocoupling of this compound?
A3: Homocoupling is often promoted by the presence of oxygen in the reaction mixture. Oxygen can facilitate the oxidation of the palladium(0) catalyst to a palladium(II) species that can then participate in a catalytic cycle leading to the formation of the homocoupled biaryl product.[3] Inefficient transmetalation or slow consumption of the boronic acid can also contribute to this side reaction.
Q4: Can the ethoxycarbonyl group be hydrolyzed during the reaction?
A4: Yes, the ester group is susceptible to hydrolysis (saponification) under basic conditions, especially in the presence of water and at elevated temperatures. The use of strong bases like sodium hydroxide (B78521) or potassium hydroxide increases the likelihood of this side reaction.
Troubleshooting Guides
Issue 1: Significant Formation of Ethyl Benzoate (Protodeboronation Product)
This is often the most significant byproduct, reducing the yield of the desired cross-coupled product.
Caption: Troubleshooting workflow for minimizing protodeboronation.
-
Modify the Base: Strong bases can accelerate protodeboronation.
-
Action: Switch from strong bases (NaOH, KOH) to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄).
-
-
Use Anhydrous Solvents: The presence of water can serve as a proton source for protodeboronation.
-
Action: Employ anhydrous solvents like toluene, dioxane, or THF. Ensure all reagents are dry.
-
-
Lower the Reaction Temperature: Protodeboronation can be more sensitive to temperature than the desired coupling.
-
Action: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider a more active catalyst system rather than increasing the temperature.
-
-
Optimize the Catalyst System: A highly active catalyst can ensure the desired cross-coupling outcompetes the protodeboronation.
-
Action: Use a highly active palladium catalyst and ligand system, such as those employing Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos). These can promote a faster catalytic cycle.
-
-
Use a Boronic Ester Derivative: Boronic esters, such as the pinacol (B44631) ester, can be more stable and less prone to protodeboronation.
-
Action: Consider synthesizing the pinacol ester of this compound and using it in the coupling reaction.
-
The following table summarizes the general trend of base strength on the yield of the desired product versus the protodeboronation byproduct for a typical Suzuki coupling with an electron-deficient arylboronic acid.
| Base | Relative Strength | Typical Desired Product Yield | Typical Protodeboronation Yield |
| NaOH | Strong | Moderate to Low | High |
| K₂CO₃ | Moderate | Good to High | Moderate to Low |
| K₃PO₄ | Moderate | High | Low |
| CsF | Mild | Variable | Low |
Note: Yields are illustrative and highly dependent on the specific reaction conditions.
Issue 2: Formation of Diethyl 4,4'-biphenyldicarboxylate (Homocoupling Product)
This symmetrical biaryl is formed from the coupling of two molecules of the boronic acid.
Caption: Troubleshooting workflow for minimizing homocoupling.
-
Ensure an Inert Atmosphere: Oxygen can promote homocoupling.
-
Action: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Slow Addition of the Boronic Acid: Adding the boronic acid slowly can keep its concentration low, disfavoring the homocoupling reaction.
-
Action: If feasible, add a solution of the this compound to the reaction mixture over a period of time using a syringe pump.
-
-
Check Catalyst and Ligand Choice: The choice of palladium source and ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Action: Use a well-defined Pd(0) precatalyst to avoid side reactions that can occur during the in-situ reduction of Pd(II) sources. Bulky, electron-rich ligands can often favor the cross-coupling pathway.
-
Issue 3: Evidence of Ester Hydrolysis
The presence of carboxylic acid functionalities in the product or starting material indicates ester hydrolysis.
Caption: Troubleshooting workflow for preventing ester hydrolysis.
-
Use a Milder, Non-Hydroxide Base: Strong hydroxide bases readily hydrolyze esters.
-
Action: Avoid using NaOH, KOH, or Ba(OH)₂. Instead, opt for bases like K₂CO₃, Cs₂CO₃, K₃PO₄, or even organic bases like triethylamine (B128534) (Et₃N) if compatible with the reaction. Powdered KF can also be effective in activating the boronic acid without promoting significant hydrolysis.[4]
-
-
Minimize Water Content: Water is a necessary reagent for ester hydrolysis.
-
Action: While some Suzuki couplings benefit from aqueous co-solvents, try to minimize the amount of water or use anhydrous conditions if the chosen base and catalyst system allow for efficient coupling without it.
-
-
Lower the Reaction Temperature: The rate of hydrolysis is temperature-dependent.
-
Action: Perform the reaction at the lowest temperature that provides a reasonable reaction rate for the desired cross-coupling.
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing Protodeboronation and Hydrolysis
This protocol employs a mild base and anhydrous conditions to suppress both protodeboronation and ester hydrolysis.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, this compound, finely ground anhydrous K₃PO₄, and the palladium catalyst.
-
Inerting: Evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (start with 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots (under inert atmosphere) and analyzing via TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Competing Reaction Pathways
Caption: Competing reaction pathways in the cross-coupling of this compound.
References
Technical Support Center: Purification of 4-Ethoxycarbonylphenylboronic Acid
Welcome to the technical support center for the purification of 4-Ethoxycarbonylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this compound from reaction mixtures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Purification
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Before beginning purification, ensure the reaction has gone to completion using an appropriate monitoring technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Product Loss During Extraction | - Ensure the correct pH is used during aqueous washes to minimize the solubility of the boronic acid in the aqueous phase. Acidifying the aqueous layer before extraction can help. - Perform multiple extractions with a suitable organic solvent like ethyl acetate (B1210297) to maximize recovery.[1] |
| Product Adhesion to Silica (B1680970) Gel | Boronic acids can sometimes adhere strongly to silica gel, leading to poor recovery. Consider using a less polar solvent system or deactivating the silica gel with a small amount of a polar solvent or triethylamine. In some cases, using neutral alumina (B75360) may be a better alternative.[2] |
| Decomposition During Purification | This compound can be sensitive to heat and strong acids or bases.[3][4] Avoid prolonged heating during solvent evaporation and use mild conditions whenever possible. |
| Precipitation Issues in Recrystallization | If the product does not precipitate upon cooling, the solution may be too dilute. Try to evaporate some of the solvent and cool again. Alternatively, adding a suitable anti-solvent can induce precipitation.[5] |
Issue 2: Persistent Impurities After Purification
| Possible Cause | Recommended Solution |
| Co-elution During Chromatography | If impurities are co-eluting with the product, optimize the mobile phase. A gradient elution may be necessary to achieve better separation. For challenging separations, consider reverse-phase chromatography.[6] |
| Formation of Boroxine (B1236090) Anhydrides | Boronic acids can dehydrate to form cyclic boroxine anhydrides, which may appear as a separate spot on TLC.[5] These can often be converted back to the boronic acid by stirring with a suitable solvent and a small amount of water or by using the crude mixture directly in subsequent reactions where aqueous conditions will hydrolyze the anhydride (B1165640). |
| Starting Material Contamination | Unreacted starting materials, such as 4-iodobenzoate (B1621894) or 4-carboxyphenylboronic acid, can be difficult to remove.[1][6] An acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic impurities, or an acidic aqueous solution to remove basic impurities. |
Issue 3: Tailing or Streaking During Thin Layer Chromatography (TLC) or Column Chromatography
| Possible Cause | Recommended Solution |
| Interaction with Silica Gel | The acidic nature of silica gel can cause boronic acids to streak. Add a small amount of a polar solvent like methanol (B129727) or a modifier like acetic acid to the eluent to improve the spot shape. |
| Compound Overload | Applying too much sample to the TLC plate or column can lead to tailing. Use a more dilute sample for TLC analysis and ensure the column is not overloaded during chromatography. |
| Inappropriate Solvent System | The chosen eluent may not be optimal for your compound. Experiment with different solvent systems of varying polarity to find one that gives a sharp, well-defined spot. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification methods include:
-
Recrystallization: This is often the simplest method if a suitable solvent is found. Solvents like ethanol (B145695), or mixed solvent systems involving ethyl acetate and hexanes, can be effective.[2][7]
-
Silica Gel Chromatography: This is a versatile technique for separating the product from various impurities. A typical eluent system is a mixture of hexane (B92381) and ethyl acetate.[6]
-
Acid-Base Extraction: This method is useful for removing acidic or basic impurities. The boronic acid can be extracted into a basic aqueous phase and then re-acidified and extracted back into an organic solvent.[2]
Q2: How can I remove the boroxine anhydride impurity?
A2: Boroxine anhydrides are formed by the intermolecular dehydration of three boronic acid molecules. The formation is an equilibrium process.[5] To convert the boroxine back to the monomeric boronic acid, you can stir the material in a solvent such as diethyl ether with a small amount of water. For many applications, such as Suzuki-Miyaura coupling, the boroxine can be used directly as it will hydrolyze back to the boronic acid under the reaction conditions.[5]
Q3: What are the ideal storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[3] It is incompatible with strong oxidizing agents and acids.[3][4]
Q4: Can I use reverse-phase HPLC for purification?
A4: Yes, reverse-phase HPLC can be used for the purification of this compound, particularly for achieving high purity on a smaller scale. A common mobile phase would be a gradient of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid.[6]
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity can be adjusted based on TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
References
dealing with steric hindrance in 4-Ethoxycarbonylphenylboronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethoxycarbonylphenylboronic acid in sterically hindered cross-coupling reactions.
Troubleshooting Guides
Steric hindrance in Suzuki-Miyaura coupling reactions involving this compound can lead to low yields and the formation of byproducts. The following table summarizes key parameters and provides guidance on optimizing reaction conditions.
Table 1: Optimization of Reaction Conditions for Sterically Hindered Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Conditions for Sterically Hindered Substrates | Rationale | Potential Issues |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Precatalysts that readily form the active Pd(0) species. | Can be sensitive to air and moisture. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | Promote oxidative addition and reductive elimination, crucial for hindered substrates.[1] | Higher cost and air sensitivity compared to standard phosphine (B1218219) ligands. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases are often more effective in promoting transmetalation with hindered boronic acids.[1] | Strong bases can promote side reactions if not chosen carefully. |
| Solvent | Anhydrous, polar aprotic solvents (e.g., Dioxane, Toluene, THF) | Solubilize reactants and facilitate the catalytic cycle. The choice of solvent can significantly impact reaction rates.[1] | Peroxide formation in ethers like Dioxane and THF can be a safety concern. |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation energy barrier associated with steric hindrance. | Can lead to decomposition of reactants or catalysts and increase side product formation. |
| Additives | Water (in small amounts with certain bases), phase-transfer catalysts (e.g., TBAB) | Water can facilitate the dissolution of inorganic bases and promote the catalytic cycle. Phase-transfer catalysts can be beneficial in biphasic systems.[2] | Excess water can lead to protodeboronation. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound and a sterically hindered aryl halide is giving a low yield. What are the most likely causes?
A1: Low yields in sterically hindered Suzuki-Miyaura couplings are common and can often be attributed to several factors:
-
Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding reactions. The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is crucial to facilitate the key steps of the catalytic cycle.[1]
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not effectively promote the transmetalation step, which is often the rate-limiting step in couplings with sterically hindered partners. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.
-
Suboptimal Temperature: Sterically hindered reactions often require higher temperatures to proceed at a reasonable rate. If the reaction temperature is too low, the reaction may be sluggish or not proceed at all.
-
Protodeboronation: this compound, being electron-deficient, can be susceptible to protodeboronation (cleavage of the C-B bond) under certain conditions, especially in the presence of excess water and a strong base.
Q2: I am observing a significant amount of homocoupling of my this compound. How can I minimize this side reaction?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings. To minimize it:
-
Ensure an Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids. It is essential to thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Experimenting with different palladium precursors and ligands can help.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low at any given time, thereby reducing the rate of homocoupling.
Q3: How does the electron-withdrawing ethoxycarbonyl group on the boronic acid affect the reaction?
A3: The ethoxycarbonyl group is electron-withdrawing, which makes the boronic acid more Lewis acidic. This can have two main effects:
-
Slower Transmetalation: Electron-deficient boronic acids generally undergo transmetalation more slowly than their electron-rich counterparts. This is another reason why a highly active catalyst system is necessary.[1]
-
Increased Susceptibility to Protodeboronation: The electron-withdrawing nature of the substituent can make the C-B bond more susceptible to cleavage, particularly in the presence of protic sources. Careful control of reaction conditions, especially the amount of water, is important.
Q4: Can I use a boronate ester of this compound instead of the free acid?
A4: Yes, using a boronate ester, such as the pinacol (B44631) ester, can be advantageous. Boronate esters are generally more stable and less prone to protodeboronation and homocoupling than the corresponding boronic acids.[3] However, the reaction conditions may need to be adjusted, as the activation of the boronate ester by the base is a key step.
Experimental Protocols
General Procedure for Sterically Hindered Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sterically hindered aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, the phosphine ligand, and the base.
-
Add the sterically hindered aryl halide and this compound to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Caption: Troubleshooting flowchart for low yields in sterically hindered Suzuki couplings.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 4-Ethoxycarbonylphenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Ethoxycarbonylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental procedures for this specific class of electron-deficient boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields low when using this compound?
A1: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors. Due to the electron-withdrawing nature of the ethoxycarbonyl group, this boronic acid is particularly susceptible to a side reaction called protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[1][2] Other contributing factors can include suboptimal base or solvent selection, inefficient catalyst activity, or the presence of excess water.[3]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the cleavage of the carbon-boron bond, which is a common undesired side reaction in Suzuki-Miyaura couplings, especially with electron-deficient or heteroaromatic boronic acids.[1] To minimize protodeboronation, consider the following strategies:
-
Use a milder base: Strong bases can promote this side reaction. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred over strong hydroxides.[3][4]
-
Control the amount of water: While a small amount of water can be beneficial for some Suzuki couplings, excess water can serve as a proton source, facilitating protodeboronation. Using anhydrous solvents or a carefully controlled amount of water is advisable.[3][5]
-
Lower the reaction temperature: Higher temperatures can accelerate the rate of protodeboronation. If the catalyst system is active enough, running the reaction at a lower temperature (e.g., 80 °C) can be beneficial.[3][4]
-
Use a more stable boronic acid derivative: Converting the boronic acid to a boronate ester, such as a pinacol (B44631) or MIDA ester, can increase its stability and slowly release the boronic acid in situ, keeping its concentration low and minimizing side reactions.[1][6]
Q3: Which base is optimal for coupling this compound?
A3: The choice of base is critical and depends on the specific coupling partners and solvent system. For electron-deficient boronic acids, inorganic bases are generally more effective than organic bases like triethylamine.[7] Weaker inorganic bases are often preferred to minimize protodeboronation. A screening of bases is recommended, but good starting points are potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[7][8]
Q4: What is the best solvent for my reaction?
A4: The ideal solvent system often consists of an organic solvent with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle. Common choices include toluene (B28343)/water, dioxane/water, or THF/water mixtures.[8][9] The optimal solvent depends on the solubility of your substrates and the chosen base. For instance, cesium carbonate has higher solubility in organic solvents, which can be advantageous in certain cases.[7]
Q5: My reaction is not going to completion. What should I do?
A5: If your reaction stalls, several factors could be at play:
-
Catalyst deactivation: The palladium catalyst can deactivate over the course of the reaction. Ensure proper degassing of your solvent to remove oxygen, which can oxidize and deactivate the catalyst.[10]
-
Insufficient base: The reaction may have consumed the base.
-
Low temperature: The reaction may require more thermal energy to proceed. Consider increasing the temperature, but be mindful of the potential for increased side reactions.[11]
-
Inefficient catalyst system: For challenging couplings, a more active catalyst system, such as one employing a Buchwald-type ligand (e.g., SPhos, XPhos), may be necessary.[8][12]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Protodeboronation of this compound | - Switch to a milder base (K₂CO₃, K₃PO₄).[3][4] - Reduce the amount of water in the reaction mixture or use anhydrous solvents.[3][5] - Lower the reaction temperature.[3][4] - Consider converting the boronic acid to a more stable pinacol or MIDA ester.[1][6] |
| Catalyst Inactivity/Decomposition | - Ensure thorough degassing of all solvents (including water) to remove oxygen.[10] - Use a fresh, high-purity palladium catalyst and ligand. - For challenging substrates, switch to a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos or XPhos).[8][12] |
| Suboptimal Base | - Screen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[7][8] - Ensure the base is finely powdered and well-dispersed in the reaction mixture. |
| Poor Solvent Choice | - Try alternative solvent systems such as toluene/water, dioxane/water, or 2-MeTHF.[11] - Ensure all substrates are sufficiently soluble in the chosen solvent system at the reaction temperature. |
Problem: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling of the boronic acid | - Inefficient transmetalation or slow reaction rate. | - Optimize the catalyst and ligand to accelerate the cross-coupling reaction.[8] - Ensure the reaction is sufficiently degassed, as oxygen can promote homocoupling. |
| Dehalogenation of the aryl halide | - Presence of reducing agents or catalyst-mediated side reactions. | - Ensure high purity of all reagents. - Screen different palladium catalysts and ligands. |
Data Presentation: Comparison of Bases and Solvents
The following tables summarize quantitative data for Suzuki-Miyaura couplings of arylboronic acids with electronic properties similar to this compound, providing a guide for base and solvent selection.
Table 1: Effect of Different Bases on Yield
Reaction Conditions: Aryl Halide (1.0 eq), Phenylboronic Acid derivative (1.2 eq), Pd Catalyst (2 mol%), Solvent, Base (2.0 eq), 80-100 °C.
| Base | Solvent System | Typical Yield (%) | Notes |
| K₃PO₄ | Toluene/H₂O | 85-95 | Generally effective and promotes high reaction rates.[8] |
| K₂CO₃ | Dioxane/H₂O | 80-92 | A common and cost-effective choice with moderate strength.[4][8] |
| Cs₂CO₃ | THF or Dioxane | 90-98 | Stronger base, can be beneficial for less reactive substrates but may increase the risk of side reactions.[4][8] |
| Na₂CO₃ | DMF/H₂O or EtOH/H₂O | 70-98 | A widely used and effective base.[13][14] |
| NaOH | Toluene/H₂O | 60-75 | Strong base that can lead to significant protodeboronation.[4] |
| Et₃N (Triethylamine) | Acetonitrile | < 50 | Organic bases are generally less effective for this type of coupling.[8] |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent System | Key Advantages | Potential Drawbacks |
| Toluene/H₂O | Good for a wide range of substrates; allows for azeotropic removal of water if needed. | Biphasic system can sometimes lead to mixing issues. |
| Dioxane/H₂O | High boiling point allows for higher reaction temperatures; good solvating properties. | Can form peroxides; requires careful handling and storage. |
| THF/H₂O | Lower boiling point, suitable for reactions at moderate temperatures. | May not be suitable for reactions requiring high temperatures. |
| DMF/H₂O | Highly polar, can aid in dissolving polar substrates and bases. | High boiling point can make removal difficult; potential for decomposition at high temperatures.[13] |
| Ethanol/H₂O | A greener solvent option. | May not be suitable for all catalyst systems. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂; 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 equivalents), finely ground
-
Anhydrous Toluene and Water (e.g., 10:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields.[15]
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 5 mol%)
-
Sodium carbonate (Na₂CO₃; 2.0 equivalents) as a 2M aqueous solution
-
Microwave reaction vial
Procedure:
-
In a microwave reaction vial, combine the aryl halide, this compound, and Pd(PPh₃)₄.
-
Add the 1,4-dioxane and the aqueous Na₂CO₃ solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-30 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
Visualizing Workflows and Relationships
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
Key Factors Influencing the Suzuki-Miyaura Coupling
Caption: Interplay of key experimental factors affecting the outcome of the Suzuki-Miyaura coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. odp.library.tamu.edu [odp.library.tamu.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions | MDPI [mdpi.com]
preventing decomposition of 4-Ethoxycarbonylphenylboronic acid during reaction
Welcome to the technical support center for 4-Ethoxycarbonylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the stability and use of this reagent in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organoboron compound featuring a boronic acid functional group and an ethoxycarbonyl group attached to a phenyl ring. It typically appears as a white to off-white solid.[1][2] This reagent is widely used in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] The presence of the electron-withdrawing ethoxycarbonyl group influences its reactivity and stability.[3] It is a key building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2][4]
Q2: What are the main decomposition pathways for this compound during a reaction?
The two primary decomposition pathways for this compound are:
-
Protodeboronation: This is the most common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of ethyl benzoate.[5][6] This process is often promoted by aqueous, acidic, or basic conditions.[5][6] For electron-deficient arylboronic acids like this one, protodeboronation can be particularly significant under basic conditions.
-
Boroxine (B1236090) Formation: This involves the dehydration and trimerization of three boronic acid molecules to form a cyclic anhydride (B1165640) called a boroxine. This is a reversible process favored by the removal of water and can be influenced by temperature and the electronic nature of the substituents on the phenyl ring.
Q3: How does the ethoxycarbonyl group affect the stability of the boronic acid?
The ethoxycarbonyl group is electron-withdrawing, which generally increases the Lewis acidity of the boron atom. This can make the boronic acid more susceptible to nucleophilic attack, including by hydroxide (B78521) ions, which can facilitate protodeboronation under basic conditions. While electron-withdrawing groups can influence the rate of boroxine formation, the primary concern for this substrate is often protodeboronation.
Q4: What is the predicted pKa of this compound?
The predicted pKa of this compound is approximately 7.69 ± 0.10.[1] This value is important because the stability of the boronic acid is highly pH-dependent. Around its pKa, a significant portion of the boronic acid will exist as the more reactive boronate anion, which can be more susceptible to decomposition.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions involving this compound.
Issue 1: Low yield of the desired cross-coupling product and formation of ethyl benzoate.
-
Potential Cause: Protodeboronation of the this compound is likely occurring. This is a common issue with electron-deficient boronic acids, especially under harsh basic conditions or with prolonged reaction times.[5][6]
-
Solutions:
-
Choice of Base: Use a milder base. While strong bases like sodium hydroxide can be effective for the coupling, they can also accelerate protodeboronation and potentially hydrolyze the ester group. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[7] For substrates with base-labile groups, potassium fluoride (B91410) (KF) can be a suitable alternative.[8]
-
Reaction Temperature: Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate the decomposition of the boronic acid.
-
Solvent System: Use anhydrous solvents where possible to minimize hydrolysis. If an aqueous co-solvent is necessary for solubility or reactivity, minimize the amount of water and ensure thorough degassing to remove oxygen, which can also contribute to side reactions.[9]
-
Slow Addition: If feasible, add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, thereby minimizing its decomposition over time.
-
Use of Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or a trifluoroborate salt.[5] These derivatives can exhibit slower release of the active boronic acid under the reaction conditions, reducing the concentration of the free boronic acid susceptible to decomposition.[10]
-
Issue 2: Formation of a white precipitate or observation of boroxine-related byproducts.
-
Potential Cause: Formation of the trimeric anhydride (boroxine) of this compound. This is favored in non-aqueous solvents and at elevated temperatures.
-
Solutions:
-
Solvent Choice: The addition of a small amount of a protic solvent like water or an alcohol can help to break down the boroxine back to the monomeric boronic acid.
-
Fresh Reagent: Use freshly opened or properly stored this compound. Over time, especially if not stored in a desiccator, the reagent can dehydrate to form boroxine.
-
Pre-treatment: Before use, you can try dissolving the boronic acid in a suitable solvent with a small amount of water and then removing the solvent under reduced pressure to favor the monomeric form.
-
Issue 3: Hydrolysis of the ethoxycarbonyl group to a carboxylic acid.
-
Potential Cause: The use of strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures can lead to the saponification of the ethyl ester.
-
Solutions:
-
Milder Base: Switch to a non-hydroxide base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Anhydrous Conditions: If the reaction tolerates it, using anhydrous conditions with a base like KF can prevent ester hydrolysis.[8]
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Summary of Recommended Conditions to Minimize Decomposition
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, or KF | Avoids strong hydroxides that promote protodeboronation and ester hydrolysis. |
| Temperature | As low as feasible for the reaction to proceed | Minimizes the rates of all decomposition pathways. |
| Solvent | Anhydrous solvents or minimal aqueous co-solvent | Reduces the rate of hydrolysis and protodeboronation. |
| Atmosphere | Inert (e.g., Argon or Nitrogen) | Prevents potential oxidative side reactions. |
| Reagent Form | Consider using pinacol ester or trifluoroborate salt | Enhances stability and allows for slow release of the boronic acid. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Decomposition
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound, aiming to minimize its decomposition.
-
Reaction Setup: To a dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene, dioxane, or a mixture with a minimal amount of water) via syringe.
-
Reaction: Stir the mixture at the desired temperature (starting at a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Major decomposition routes for this compound.
References
- 1. This compound | 4334-88-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Ethoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-Ethoxycarbonylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the influence of temperature on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for a Suzuki-Miyaura reaction using this compound?
A1: The optimal temperature for a Suzuki-Miyaura coupling is highly dependent on the specific substrates (aryl halide), catalyst system (palladium source and ligand), base, and solvent used. For many Suzuki-Miyaura reactions, a temperature range of 80-110 °C is common. However, for electron-deficient boronic acids like this compound, careful optimization is crucial. It is advisable to start with a moderate temperature (e.g., 80 °C) and monitor the reaction progress. If the reaction is sluggish, the temperature can be cautiously increased. Conversely, if side reactions are observed, a lower temperature may be necessary. In some highly active catalyst systems, the reaction may even proceed at room temperature.
Q2: How does the electron-withdrawing ethoxycarbonyl group on the boronic acid affect the reaction conditions, particularly temperature?
A2: The electron-withdrawing nature of the ethoxycarbonyl group can influence the electronic properties of the boronic acid, potentially affecting the transmetalation step of the catalytic cycle. This may necessitate higher temperatures to achieve a reasonable reaction rate compared to electron-rich boronic acids. However, the ester functional group itself can be sensitive to hydrolysis under basic conditions, a reaction that can be accelerated at elevated temperatures. Therefore, a balance must be struck between achieving a sufficient reaction rate and minimizing unwanted side reactions.
Q3: What are the primary side reactions to be aware of when conducting reactions with this compound at elevated temperatures?
A3: The most common temperature-dependent side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often exacerbated by elevated temperatures, prolonged reaction times, and the presence of water and a strong base.
-
Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid under basic conditions, especially in the presence of water and at higher temperatures. This can complicate purification and reduce the yield of the desired product. Using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can sometimes mitigate this issue.[1]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2]
Q4: My reaction with this compound is showing low conversion. Should I just increase the temperature?
A4: While increasing the temperature is a common strategy to improve the rate of a sluggish reaction, it should not be the first or only parameter adjusted. An increase in temperature might also accelerate decomposition or the side reactions mentioned above. Before increasing the heat, ensure other reaction parameters are optimized:
-
Catalyst and Ligand: Verify the quality and activity of your palladium catalyst and ligand. For electron-deficient boronic acids, using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be beneficial.
-
Base: The choice of base is critical. Ensure it is appropriate for your substrate and solvent system. Sometimes, a stronger base is needed, but this must be balanced with the risk of ester hydrolysis.
-
Solvent: Ensure your solvent is dry and properly degassed to remove oxygen.
-
Inert Atmosphere: It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the Pd(0) catalyst.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during Suzuki-Miyaura reactions with this compound, with a focus on temperature-related effects.
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. |
| Catalyst deactivation. | Ensure a strictly inert atmosphere is maintained throughout the reaction. Degas all solvents and reagents thoroughly. Consider using a more robust catalyst system. |
| Inefficient oxidative addition. | If using an aryl chloride, which is less reactive, higher temperatures and more electron-rich, bulky ligands are often required. |
| Protodeboronation of the boronic acid. | Consider a lower reaction temperature or shorter reaction time. Alternatively, using the corresponding pinacol (B44631) ester or trifluoroborate salt of the boronic acid can increase stability. |
| Incorrect base. | The base is crucial for activating the boronic acid. If conversion is low, consider screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Be mindful of potential ester hydrolysis with stronger bases. |
Problem: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Homocoupling of the boronic acid. | This is often due to the presence of oxygen. Improve the degassing procedure for solvents and ensure a good inert atmosphere. Using a Pd(0) source directly or ensuring efficient reduction of a Pd(II) precatalyst can also help.[2] |
| Hydrolysis of the ethoxycarbonyl group. | Reduce the reaction temperature. Use a milder base (e.g., K₂CO₃ instead of NaOH). Minimize the amount of water in the reaction mixture.[1] |
| Protodeboronation. | Lower the reaction temperature and/or reaction time. Use an anhydrous solvent if compatible with the reaction conditions. |
Data Presentation
The following tables summarize quantitative data on the effect of temperature on Suzuki-Miyaura coupling reactions analogous to those with this compound.
Table 1: Effect of Temperature on the Conversion of 4-Bromoacetophenone with Phenylboronic Acid
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 100 | 24 | 72 |
| 2 | 120 | 24 | 85 |
| 3 | 140 | 24 | ~100 |
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), magnetic supported palladium(II)-N2O2 catalyst (0.25 mmol%), Na₂CO₃ (2.0 mmol), DMA (5 mL). Data is illustrative of the general trend of increased conversion with temperature.[3]
Table 2: Kinetic Data for the Suzuki-Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid
| Parameter | Value |
| Activation Energy (Ea) | ~63 kJ/mol |
This value was determined from an Arrhenius plot and indicates the energy barrier for the reaction. Higher temperatures provide the energy needed to overcome this barrier more frequently, thus increasing the reaction rate.[4]
Experimental Protocols
Below are detailed methodologies for performing a Suzuki-Miyaura coupling reaction with temperature control.
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: Ensure the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and base (2.0-3.0 equiv.) are pure and dry.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, base, palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.5-5 mol%), and ligand (e.g., PPh₃, SPhos; 1-2 equivalents relative to palladium).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
References
Technical Support Center: Catalyst Selection for 4-Ethoxycarbonylphenylboronic Acid Couplings
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst and troubleshooting Suzuki-Miyaura cross-coupling reactions involving the electron-deficient 4-ethoxycarbonylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki-Miyaura couplings with this compound considered challenging?
A1: this compound is an electron-deficient boronic acid due to the electron-withdrawing nature of the ethoxycarbonyl group. This electronic property can lead to a slower rate of transmetalation, a crucial step in the catalytic cycle.[1] Electron-deficient boronic acids are also more susceptible to side reactions such as protodeboronation and homocoupling.
Q2: What are the most common side reactions observed with this compound?
A2: The two most prevalent side reactions are:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[2] This reaction is often promoted by aqueous basic conditions and can be a significant issue with electron-deficient boronic acids.[3][4]
-
Homocoupling: This reaction involves the formation of a biaryl product from the coupling of two molecules of the boronic acid (in this case, leading to 4,4'-di(ethoxycarbonyl)biphenyl).[5] The presence of oxygen and inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species can promote homocoupling.
Q3: What general type of palladium catalyst and ligand is recommended for this type of coupling?
A3: For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[1] This is often achieved by using electron-rich and sterically bulky phosphine (B1218219) ligands.[3] Buchwald-type ligands, such as SPhos and XPhos, are highly effective for these challenging substrates.[1][3] Palladium catalysts perform best with electron-donating ligands.[6]
Q4: Can I use a boronate ester instead of the boronic acid to improve the reaction?
A4: Yes, protecting the boronic acid as a boronate ester, such as a pinacol (B44631) ester, can enhance its stability and minimize side reactions like protodeboronation.[3] Some studies have shown that certain boronic esters can transmetalate directly without prior hydrolysis and can lead to significant rate enhancements.[4] However, it's important to note that the reaction conditions must be suitable for the in-situ hydrolysis of the ester back to the boronic acid if that is the active species in the catalytic cycle.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
A: Low yields can be attributed to several factors. Below is a step-by-step guide to troubleshoot this issue.
Potential Causes and Solutions:
-
Inefficient Catalyst System: The choice of catalyst and ligand is critical for the success of couplings with electron-deficient boronic acids.[1]
-
Solution: Switch to a more active catalyst system. Buchwald-type ligands like SPhos or XPhos paired with a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ are often more effective than traditional catalysts like Pd(PPh₃)₄ for challenging substrates.[1]
-
-
Suboptimal Reaction Conditions: The base, solvent, and temperature play a significant role in the reaction's success.
-
Solution:
-
Base: A stronger base may be required to activate the boronic acid for transmetalation.[7] Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1][8]
-
Solvent: The solvent system must be appropriate for all components of the reaction. Biphasic solvent systems like Toluene/H₂O or Dioxane/H₂O are commonly used.[1] Ensure adequate mixing to facilitate the reaction between components in different phases.
-
Temperature: Higher temperatures may be necessary to overcome the activation energy for slower couplings, but be aware that this can also increase the rate of side reactions.[1] Optimization of the temperature is often required.
-
-
-
Protodeboronation: The loss of the boronic acid functional group is a common issue with electron-deficient substrates.[3][2]
Issue 2: Significant Formation of Homocoupling Byproduct
Q: I am observing a significant amount of the homocoupled product (4,4'-di(ethoxycarbonyl)biphenyl) in my reaction mixture. How can I prevent this?
A: Homocoupling is often a result of oxygen in the reaction system or issues with the palladium catalyst's oxidation state.[5]
Potential Causes and Solutions:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in the homocoupling pathway.[5]
-
Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Inefficient Precatalyst Reduction: If you are using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species.
-
Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] Alternatively, ensure your reaction conditions are suitable for the rapid reduction of the Pd(II) precatalyst.
-
Issue 3: Incomplete Conversion of Starting Material
Q: My reaction stalls, and I observe a significant amount of unreacted starting materials. What could be the problem?
A: Incomplete conversion can be due to catalyst deactivation or insufficient reactivity under the chosen conditions.
Potential Causes and Solutions:
-
Catalyst Deactivation: The catalyst may be decomposing over the course of the reaction.
-
Solution: Increase the catalyst loading. Typical loadings range from 1-5 mol%.[1] For particularly difficult couplings, a higher loading might be necessary. Also, ensure the purity of your reagents and solvents, as impurities can poison the catalyst.
-
-
Insufficient Reactivity: The reaction conditions may not be forcing enough to drive the reaction to completion.
Data Presentation
Table 1: Comparison of Common Palladium Catalyst Systems for Electron-Deficient Boronic Acid Couplings
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2[1] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2[1] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures. | 2-5[1] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems for this specific coupling. | 1-3 |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Couplings
| Base | Solvent System | Key Characteristics |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[1] |
| K₂CO₃ | Dioxane/H₂O | Common and effective base of moderate strength.[1] |
| Cs₂CO₃ | THF | Strong base that can accelerate slow reactions, but is more expensive.[1] |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if using a separate palladium source, e.g., SPhos, in a 1:2 Pd:Ligand ratio)[1]
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent system to the reaction vessel via cannula or syringe.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if applicable) in a small amount of the reaction solvent.[1] Add the catalyst solution to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica (B1680970) gel.
Visualizations
Caption: A generalized experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for catalyst selection in challenging Suzuki-Miyaura couplings.
Caption: A troubleshooting workflow for addressing low product yield in Suzuki-Miyaura couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Ethoxycarbonylphenylboronic Acid Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the removal of boronic acid-related byproducts from reactions involving 4-Ethoxycarbonylphenylboronic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products from reactions utilizing this compound, such as Suzuki-Miyaura coupling reactions.
Issue 1: Residual Boronic Acid or Boronic Esters Detected in the Purified Product
-
Possible Cause: Incomplete removal during the aqueous work-up due to insufficient basification or partitioning. Boronic acids are weak acids and require a sufficiently basic aqueous solution to be effectively extracted from the organic phase.
-
Solution:
-
Optimize Basic Wash: Increase the concentration or volume of the basic aqueous wash (e.g., 1-2 M NaOH).[1][2] Ensure vigorous mixing to maximize interfacial contact between the organic and aqueous layers.
-
Scavenger Resins: Employ silica-based scavengers with functionalities that selectively bind to boronic acids, such as those containing diol or N,N-dimethylethylenediamine (DEAM) groups.[1][3]
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective method to remove more soluble boronic acid impurities.[4][5]
-
Issue 2: Product Co-elutes with Boronic Acid Byproducts During Silica (B1680970) Gel Chromatography
-
Possible Cause: The polarity of the desired product and the boronic acid impurity are too similar for effective separation using the chosen eluent system. Boronic acids can also streak on silica gel, further complicating purification.[6]
-
Solution:
-
Modify the Eluent System: Adjusting the solvent polarity by adding a small amount of a polar solvent like methanol (B129727) or a modifier like acetic acid might improve separation.[5]
-
Boric Acid-Treated Silica Gel: Using silica gel that has been pre-treated with boric acid can suppress the over-adsorption of boronic esters, potentially improving chromatographic separation.[7]
-
Alternative Chromatography: Consider reverse-phase chromatography (e.g., C18) if the polarity difference between the product and impurity is more pronounced in a polar mobile phase.[4][6]
-
Issue 3: Low Overall Yield After Purification
-
Possible Cause: Product loss during extensive purification steps or potential degradation on silica gel.
-
Solution:
-
Minimize Purification Steps: If possible, devise a purification strategy that involves fewer steps. For example, a well-optimized extraction and a single recrystallization may be sufficient.
-
Protecting Groups: For complex syntheses, consider using a boronate ester (e.g., a pinacol (B44631) ester) which can be more stable to certain reaction and purification conditions.[8][9] Some novel boronic esters are specifically designed for easier purification by silica gel chromatography.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: In a typical Suzuki-Miyaura coupling reaction, common byproducts include:
-
Homocoupling product: The self-coupling of this compound to form diethyl 4,4'-biphenyldicarboxylate. This can be promoted by the presence of oxygen.[10]
-
Protodeboronation product: The replacement of the boronic acid group with a hydrogen atom, yielding ethyl benzoate. This can occur in the presence of base and water.[11]
-
Unreacted starting material: Residual this compound.
Q2: What is the most straightforward method for removing unreacted this compound?
A2: The most common and direct method is a basic aqueous wash.[6][12] By dissolving the crude reaction mixture in an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and washing with an aqueous base (e.g., 1 M NaOH), the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer.[1][2]
Q3: Can I use recrystallization to purify my product?
A3: Yes, recrystallization can be a very effective technique for purifying solid products from boronic acid impurities.[4][5] The choice of solvent is crucial and may require some experimentation. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution, is ideal.
Q4: Are there specialized reagents for removing boronic acid impurities?
A4: Yes, scavenger resins are designed for this purpose. Silica-based scavengers containing diol or amino functionalities, such as SiliaBond Diol and SiliaBond DEAM, have been shown to be effective in selectively binding and removing boronic acids from reaction mixtures.[1][3] Another technique involves derivatization with diethanolamine (B148213) to form a crystalline adduct that can be filtered off.[4][6]
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Boronic Acid Removal
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and wash with 1-2 M aqueous NaOH solution.[1]
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: For stubborn impurities, repeat the wash with the basic solution.
-
Brine Wash: Wash the organic layer with brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now depleted of the boronic acid impurity.
Protocol 2: Purification using a Scavenger Resin
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Addition of Scavenger: Add the appropriate scavenger resin (e.g., SiliaBond DEAM), typically 3-5 equivalents relative to the residual boronic acid.
-
Stirring: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Filtration: Filter the mixture to remove the resin.
-
Concentration: Rinse the resin with a small amount of the solvent and combine the filtrates. Concentrate the solution under reduced pressure to obtain the purified product.
Data Presentation
| Purification Method | Principle of Separation | Typical Use Case | Advantages | Disadvantages |
| Basic Aqueous Wash | Acid-base chemistry; conversion of acidic boronic acid to a water-soluble boronate salt.[1][6] | Primary purification step for most reactions to remove the bulk of boronic acid. | Simple, fast, and cost-effective. | May not be sufficient for complete removal; emulsions can form. |
| Recrystallization | Difference in solubility between the product and impurities in a specific solvent system.[5] | Purification of solid products. | Can provide very high purity in a single step. | Requires a suitable solvent; can lead to yield loss. |
| Silica Gel Chromatography | Differential adsorption of components onto a stationary phase based on polarity.[1] | Separation of compounds with different polarities. | Widely applicable; can separate complex mixtures. | Boronic acids may stick to silica or decompose; can be time-consuming.[6][8] |
| Scavenger Resins | Covalent or strong non-covalent binding of the boronic acid to a functionalized solid support.[3] | Targeted removal of boronic acid impurities, especially at low concentrations. | High selectivity; simple filtration work-up. | Higher cost of reagents; may require optimization of conditions. |
Visualizations
Caption: A typical workflow for the purification of reaction products.
Caption: A decision tree for troubleshooting byproduct removal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Data of 4-Ethoxycarbonylphenylboronic Acid and Structurally Related Analogs
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Ethoxycarbonylphenylboronic acid, alongside two closely related alternatives: 4-Carboxyphenylboronic acid and 4-Formylphenylboronic acid. This information is pivotal for researchers, scientists, and professionals in drug development for the unambiguous structural elucidation and purity assessment of these versatile chemical building blocks.
Comparative NMR Data Analysis
The ¹H and ¹³C NMR spectral data for this compound and its structural analogs were acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of a common solvent is crucial for an objective comparison of chemical shifts (δ) in parts per million (ppm). The data reveals distinct spectral features that are characteristic of the electronic environment of the protons and carbon atoms in each molecule.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of these para-substituted phenylboronic acids show characteristic patterns in the aromatic region. The protons on the phenyl ring ortho and meta to the boronic acid group typically appear as doublets. The chemical shifts of these aromatic protons are influenced by the nature of the substituent at the para position. Furthermore, the labile protons of the boronic acid (-B(OH)₂) and carboxylic acid (-COOH) groups, as well as the protons of the ethoxycarbonyl and formyl groups, give rise to distinct signals.
| Compound | Ar-H (ortho to -B(OH)₂) (δ, ppm) | Ar-H (meta to -B(OH)₂) (δ, ppm) | -B(OH)₂ (δ, ppm) | Other Protons (δ, ppm) |
| This compound | 7.90 (s, 4H) | 7.90 (s, 4H) | 8.27 (s, 2H) | 4.30 (q, J=7 Hz, 2H, -OCH₂-), 1.31 (t, J=7 Hz, 3H, -CH₃) |
| 4-Carboxyphenylboronic acid | ~7.8-8.0 (m) | ~7.8-8.0 (m) | ~8.1 (br s) | ~12.9 (br s, -COOH) |
| 4-Formylphenylboronic acid | ~7.8-8.0 (m) | ~7.8-8.0 (m) | ~8.3 (br s) | ~9.9 (s, -CHO) |
Note: The ¹H NMR data for 4-Carboxyphenylboronic acid and 4-Formylphenylboronic acid are approximate values compiled from typical spectra in DMSO-d₆. The broadness of the -B(OH)₂ and -COOH signals is due to chemical exchange.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The ipso-carbon attached to the boron atom often exhibits a broad signal. The carbonyl carbons of the ester, carboxylic acid, and aldehyde groups appear at characteristic downfield shifts.
| Compound | Ar-C (δ, ppm) | C-B (δ, ppm) | C=O (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | 134.2 (2xCH), 127.9 (2xCH), 139.8 (Cq), 131.0 (Cq) | Not explicitly assigned | 165.9 | 60.7 (-OCH₂-), 14.2 (-CH₃) |
| 4-Carboxyphenylboronic acid | ~128-135 | ~133 (broad) | ~167 | - |
| 4-Formylphenylboronic acid | ~128-138 | ~135 (broad) | ~193 | - |
Note: The ¹³C NMR data for 4-Carboxyphenylboronic acid and 4-Formylphenylboronic acid are approximate values compiled from typical spectra in DMSO-d₆. The C-B signal is often broad and may be difficult to resolve.
Experimental Protocols
The following is a representative experimental protocol for the acquisition of NMR data for phenylboronic acid derivatives.
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. The sample was gently agitated to ensure complete dissolution.
NMR Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker AV300 or AV400 spectrometer. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
¹H NMR Parameters: A standard single-pulse experiment was used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled single-pulse experiment was employed, with a larger number of scans to compensate for the low natural abundance of the ¹³C isotope.
Visualization of this compound
The following diagram illustrates the chemical structure of this compound with atom numbering to aid in the correlation of the NMR data.
Caption: Structure of this compound.
A Comparative Guide to the Reactivity of 4-Ethoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction, with its reactivity being significantly influenced by both electronic and steric factors. This guide provides an objective comparison of the reactivity of 4-ethoxycarbonylphenylboronic acid with other commonly used boronic acids, supported by established principles and experimental data.
The Impact of Electronic Effects on Reactivity
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is largely dictated by the electronic nature of the substituents on the aromatic ring. The transmetalation step, a key process in the catalytic cycle, is generally considered to be the rate-determining step. This step involves the transfer of the organic group from the boron atom to the palladium center.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the ipso-carbon attached to the boron atom. This enhanced nucleophilicity facilitates the transmetalation step, thereby increasing the overall reaction rate.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the aromatic ring (e.g., -CO₂Et, -NO₂, -CF₃) decrease the nucleophilicity of the ipso-carbon. This reduction in electron density slows down the transmetalation step, leading to a lower reaction rate.
This compound possesses an ethoxycarbonyl group (-CO₂Et) at the para position, which is a moderately strong electron-withdrawing group. Consequently, it is expected to be less reactive in Suzuki-Miyaura coupling reactions compared to unsubstituted phenylboronic acid and boronic acids bearing electron-donating groups.
Quantitative Reactivity Comparison
| Arylboronic Acid | Substituent at para-position | Electronic Effect of Substituent | Expected Relative Reactivity vs. Phenylboronic Acid |
| 4-Methoxyphenylboronic acid | -OCH₃ | Strong Electron-Donating | Higher |
| 4-Methylphenylboronic acid (p-tolylboronic acid) | -CH₃ | Electron-Donating | Higher |
| Phenylboronic acid | -H | Neutral | Baseline |
| 4-Fluorophenylboronic acid | -F | Weak Electron-Withdrawing | Slightly Lower |
| This compound | -CO₂Et | Electron-Withdrawing | Lower |
| 4-Nitrophenylboronic acid | -NO₂ | Strong Electron-Withdrawing | Significantly Lower |
Experimental Protocols
To quantitatively compare the reactivity of different boronic acids, a kinetic study is typically performed. The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol for a Comparative Kinetic Study via HPLC
This protocol outlines a general procedure for comparing the reaction rates of different arylboronic acids in a Suzuki-Miyaura coupling with a common aryl halide.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acids to be compared (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, this compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/ligand combination)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
-
Internal standard for HPLC analysis (e.g., biphenyl (B1667301) or naphthalene)
-
Quenching solution (e.g., a solution of the internal standard in the HPLC mobile phase)
Procedure:
-
Reaction Setup: In a series of reaction vessels, each charged with a magnetic stir bar, add the aryl halide (1.0 mmol), the specific arylboronic acid (1.2 mmol), the palladium catalyst (e.g., 2 mol%), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the vessels and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system to each vessel via syringe.
-
Reaction Initiation: Place the reaction vessels in a preheated oil bath at a constant temperature (e.g., 80 °C) and start vigorous stirring. This marks time zero (t=0).
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the quenching solution with the internal standard.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting material (aryl halide) and the product at each time point.
-
Data Analysis: Plot the concentration of the product versus time for each boronic acid. The initial reaction rate can be determined from the slope of this curve at the initial time points. A comparison of these initial rates will provide a quantitative measure of the relative reactivity of the boronic acids.
Visualizing Reaction Dynamics and Experimental Design
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Comparative Reactivity Study
A logical workflow is essential for conducting a reliable comparative study of boronic acid reactivity.
Caption: Workflow for a comparative kinetic study of boronic acid reactivity.
A Comparative Guide to Analytical Methods for Purity Assessment of 4-Ethoxycarbonylphenylboronic Acid
The purity of 4-Ethoxycarbonylphenylboronic acid, a key reagent in various chemical syntheses including Suzuki-Miyaura cross-coupling reactions, is critical for ensuring the desired reaction outcomes and minimizing side products.[1][2] This guide provides a comparative overview of common analytical methods for assessing the purity of this compound, complete with experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their needs.
Comparison of Key Analytical Methods
A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative or qualitative results, the expected impurities, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Method | Principle | Information Obtained | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Quantitative purity, detection and quantification of impurities. | High sensitivity, high resolution, well-established for purity determination.[3][4][5] | Method development can be time-consuming, potential for on-column degradation of boronic acids.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation, identification of impurities, and quantitative analysis (qNMR).[7] | Provides detailed structural information, non-destructive.[7] | Lower sensitivity compared to HPLC, may not detect trace impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, structural information of impurities when coupled with fragmentation.[3] | High sensitivity and specificity, can be coupled with chromatographic techniques (e.g., LC-MS).[3][8][9] | May not be suitable for quantitative analysis without appropriate standards. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a widely used technique for the purity assessment of organic compounds.[3] For boronic acids, careful method development is necessary to prevent on-column degradation.[6]
Instrumentation:
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (with an acidic modifier like formic acid or phosphoric acid to improve peak shape) is commonly used.[9][10] For example, a gradient starting from a lower concentration of acetonitrile and increasing over time.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC Purity Assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural confirmation and purity assessment of this compound.[11]
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[11]
-
Transfer the solution to an NMR tube.
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
The purity can be estimated by comparing the integrals of the signals corresponding to the compound with those of any observed impurities. The chemical shifts for this compound in DMSO-d₆ are reported as:
Logical Flow for NMR Analysis:
Caption: Logical Flow for NMR Purity Analysis.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is primarily used for the accurate mass determination and confirmation of the molecular formula of this compound and its potential impurities.[11]
Instrumentation:
-
Mass Spectrometer (e.g., TOF, Orbitrap) often coupled with an HPLC system (LC-MS).
Sample Preparation:
-
The sample is typically prepared as a dilute solution in a solvent compatible with the ionization technique (e.g., methanol (B129727) or acetonitrile for electrospray ionization - ESI).
Data Acquisition and Analysis:
-
Acquire the mass spectrum in either positive or negative ion mode. For this compound, the protonated molecule [M+H]⁺ is often observed.[2]
-
The calculated monoisotopic mass of C₉H₁₁BO₄ is 194.0750. The observed mass should be within a few ppm of this value.
-
HR-MS has reported the m/z of the protonated molecule as 194.0861, which is very close to the calculated value of 194.0865.[11]
Signaling Pathway for Mass Spectrometry Analysis:
Caption: Signaling Pathway of Mass Spectrometry.
Conclusion
The purity assessment of this compound can be effectively achieved through a combination of analytical techniques. HPLC is ideal for quantitative purity determination and the separation of impurities. NMR spectroscopy provides invaluable structural information and can be used for quantification. Mass spectrometry offers high sensitivity and is excellent for confirming the molecular weight of the compound and identifying unknown impurities, especially when coupled with a separation technique like HPLC. For comprehensive characterization, a multi-technique approach is recommended.
References
- 1. 4-乙氧羰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 4334-88-7 [chemicalbook.com]
- 3. soeagra.com [soeagra.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metfop.edu.in [metfop.edu.in]
- 8. sciex.com [sciex.com]
- 9. scirp.org [scirp.org]
- 10. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. rsc.org [rsc.org]
A Comparative Guide to 4-Ethoxycarbonylphenylboronic Acid and 4-Methoxycarbonylphenylboronic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone. The choice of the boronic acid reagent is critical to the success of this reaction, influencing yield, reaction kinetics, and overall efficiency. This guide provides a detailed comparison of two widely used reagents: 4-Ethoxycarbonylphenylboronic acid and 4-Methoxycarbonylphenylboronic acid.
Physicochemical Properties
A fundamental comparison of the physical and chemical properties of these two reagents is essential for their effective application in synthesis. Both compounds are white to off-white crystalline powders, but they differ slightly in their molecular weight and melting points.
| Property | This compound | 4-Methoxycarbonylphenylboronic acid |
| CAS Number | 4334-88-7 | 99768-12-4[1] |
| Molecular Formula | C₉H₁₁BO₄ | C₈H₉BO₄[1] |
| Molecular Weight | 193.99 g/mol | 179.97 g/mol [1][2] |
| Melting Point | ~135 °C (decomposes) | 197-200 °C[1] |
| Appearance | White to off-white crystalline powder | White powder |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
Both this compound and 4-methoxycarbonylphenylboronic acid are extensively used in palladium-catalyzed Suzuki-Miyaura coupling reactions to introduce a substituted phenyl ring into a target molecule. The ester functionality on the phenyl ring is an electron-withdrawing group, which generally influences the reactivity of the boronic acid.
The transmetalation step in the Suzuki-Miyaura catalytic cycle is often rate-determining. Arylboronic acids with electron-withdrawing substituents can exhibit slower transmetalation rates compared to those with electron-donating groups.[3] This is because the electron-withdrawing nature of the ester group reduces the nucleophilicity of the aryl group being transferred to the palladium center.
While direct, head-to-head kinetic studies comparing these two specific reagents are not extensively available in the literature, the electronic difference between a methyl and an ethyl ester is generally considered to be minimal in this context. Therefore, their performance in terms of reaction yield and rate under identical conditions is expected to be very similar. The choice between the two often comes down to factors such as commercial availability, cost, or the specific requirements of a multi-step synthesis where one ester might be preferred for subsequent transformations.
It is important to note that side reactions, such as protodeboronation (the loss of the boronic acid group), can occur, particularly under basic conditions.[4] The propensity for protodeboronation is influenced by the electronic nature of the substituents on the aryl ring. However, for this compound and 4-methoxycarbonylphenylboronic acid, the rates of this side reaction are also expected to be comparable.
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using either this compound or 4-methoxycarbonylphenylboronic acid with an aryl bromide is provided below. This protocol is a representative example and may require optimization for specific substrates.
Representative Suzuki-Miyaura Coupling Protocol:
To a reaction vessel is added the aryl bromide (1.0 mmol), the selected boronic acid (this compound or 4-methoxycarbonylphenylboronic acid, 1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times. A degassed solvent system (e.g., a mixture of toluene (B28343) and water or dioxane and water) is added, and the reaction mixture is heated with stirring. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.[5]
Logical Workflow for Reagent Selection and Suzuki-Miyaura Coupling
The following diagram illustrates the decision-making process and experimental workflow for utilizing either this compound or 4-methoxycarbonylphenylboronic acid in a Suzuki-Miyaura coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.
References
A Head-to-Head Comparison: 4-Ethoxycarbonylphenylboronic Acid versus its Pinacol Ester in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the choice of organoboron reagent in Suzuki-Miyaura cross-coupling is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of 4-Ethoxycarbonylphenylboronic acid and its corresponding pinacol (B44631) ester, offering experimental insights to inform your selection process.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. At the heart of this transformation lies the organoboron reagent. While boronic acids have historically been the workhorses of this reaction, their corresponding boronate esters, particularly pinacol esters, have gained widespread adoption due to their enhanced stability and ease of handling. This guide will dissect the advantages and disadvantages of using this compound versus its pinacol ester, supported by representative data and detailed experimental protocols.
Performance Comparison: Reactivity, Stability, and Handling
The fundamental trade-off between this compound and its pinacol ester lies in the balance between reactivity and stability. Boronic acids are generally more reactive in the Suzuki-Miyaura catalytic cycle, which can lead to faster reaction times and potentially higher yields under milder conditions.[1] This increased reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step with the palladium catalyst.
Conversely, this reactivity comes at the cost of stability. Boronic acids are susceptible to various decomposition pathways, including dehydration to form cyclic boroxines (trimeric anhydrides) and protodeboronation, especially under basic or aqueous conditions. This inherent instability can complicate purification, storage, and handling, potentially leading to inconsistent reaction outcomes.
Pinacol esters, on the other hand, offer significantly improved stability. The pinacol group protects the boronic acid moiety, rendering the compound less prone to decomposition and affording a longer shelf-life.[2] This enhanced stability makes the pinacol ester easier to purify by standard chromatographic techniques and handle in various reaction setups. However, the steric bulk and electronic properties of the pinacol group can sometimes lead to slower reaction rates compared to the free boronic acid, necessitating more forcing reaction conditions to achieve comparable yields.
Quantitative Data Summary
While a direct, side-by-side experimental comparison for this compound and its pinacol ester under identical Suzuki-Miyaura conditions is not extensively documented in a single publication, the following table summarizes the expected performance differences based on well-established principles and extensive literature on analogous systems.
| Parameter | This compound | This compound Pinacol Ester | Key Considerations & References |
| Reactivity | Higher | Lower to Moderate | Boronic acids are generally more reactive due to their higher Lewis acidity, facilitating the transmetalation step.[1][3] |
| Reaction Time | Shorter | Longer | The higher reactivity of the boronic acid typically leads to faster reaction completion. |
| Optimal Reaction Temperature | Lower | Higher | Milder conditions are often sufficient for the more reactive boronic acid. |
| Stability (Shelf-life) | Lower | Higher | Pinacol esters are significantly more stable and less prone to decomposition.[2] |
| Handling & Purification | More challenging | Easier | Boronic acids can be difficult to purify due to their polarity and tendency to form boroxines. Pinacol esters are generally more amenable to standard purification techniques. |
| Susceptibility to Protodeboronation | Higher | Lower | The pinacol protecting group reduces the likelihood of this common side reaction.[2] |
Experimental Protocols
To provide a practical framework for comparison, the following are detailed experimental protocols for a representative Suzuki-Miyaura cross-coupling reaction, as well as for the synthesis and purification of both this compound and its pinacol ester.
Comparative Suzuki-Miyaura Cross-Coupling Reaction
This protocol is designed for a direct comparison of the two boron reagents under identical conditions.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
This compound pinacol ester (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (B28343) (5 mL)
-
Ethanol (B145695) (2 mL)
Procedure:
-
In two separate reaction vessels, combine the aryl halide (1.0 mmol), the palladium catalyst (0.03 mmol), toluene (5 mL), and ethanol (2 mL).
-
To one vessel, add this compound (1.2 mmol). To the other, add this compound pinacol ester (1.2 mmol).
-
To each reaction mixture, add the 2 M aqueous Na₂CO₃ solution (2.0 mL).
-
Degas each mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reactions at 80-100 °C with vigorous stirring.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reactions to room temperature and dilute with ethyl acetate (B1210297) (20 mL).
-
Separate the organic layer, wash with water (2 x 10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to determine the isolated yield for each reaction.
Synthesis of this compound
Materials:
-
4-Carboxyphenylboronic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
Procedure:
-
To a solution of 4-carboxyphenylboronic acid in anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of this compound Pinacol Ester
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
Dissolve this compound and an equimolar amount of pinacol in an anhydrous solvent.
-
Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting boronic acid is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude pinacol ester can be purified by column chromatography on silica gel. It is advisable to use a non-polar eluent system to avoid hydrolysis on the column.
Visualizing the Chemistry: Workflows and Catalytic Cycles
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting the appropriate boron reagent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting the appropriate boron reagent.
Conclusion: Making the Right Choice for Your Synthesis
The selection between this compound and its pinacol ester is a nuanced decision that depends on the specific priorities of the synthetic route.
Choose this compound when:
-
High reactivity is paramount to drive a challenging coupling to completion.
-
Milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.
-
The reagent can be used relatively quickly after synthesis or purchase to minimize decomposition.
Choose this compound pinacol ester when:
-
Stability and a long shelf-life are critical for a multi-step synthesis or for a reagent that will be stored for an extended period.
-
Ease of handling and purification by standard chromatographic methods is a priority.
-
The reaction conditions can tolerate potentially higher temperatures or longer reaction times to achieve the desired conversion.
By understanding the inherent trade-offs between these two valuable reagents, researchers can make more informed decisions, leading to more efficient, reproducible, and successful synthetic outcomes in their drug discovery and development endeavors.
References
comparative yield analysis of different cross-coupling methods with 4-Ethoxycarbonylphenylboronic acid
A detailed guide for researchers, scientists, and drug development professionals on the comparative yield analysis of Suzuki, Heck, Stille, and Sonogashira cross-coupling reactions with 4-ethoxycarbonylphenylboronic acid and its derivatives.
The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as particularly powerful and versatile methods. This guide provides a comparative analysis of four prominent cross-coupling reactions—Suzuki-Miyaura, Heck, Stille, and Sonogashira—with a specific focus on their application in the synthesis of ethyl 4-arylbenzoates, utilizing this compound and its analogs as key building blocks.
Comparative Yield Analysis
The efficiency of a cross-coupling reaction is paramount, and the yield of the desired product is a critical metric for evaluation. The following table summarizes representative yields for the synthesis of ethyl 4-arylbenzoates and structurally similar compounds using the four aforementioned coupling methods. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions employed.
| Coupling Method | Aryl Halide/Electrophile | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki | 4-Bromoanisole (B123540) | This compound | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 2 | 95 |
| Suzuki | 4-Iodoanisole | Phenylboronic acid | Pd/C | - | K₂CO₃ | DMF | Reflux | 1.5 | 92[1] |
| Heck | Ethyl 4-bromobenzoate (B14158574) | Styrene (B11656) | Pd(OAc)₂ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 100 | 16 | 98 |
| Heck | Iodobenzene (B50100) | Ethyl acrylate | Pd/C | - | Na₂CO₃ | DMF/H₂O | 120 | 3 | 95 |
| Stille | Iodobenzene | Tributyl(4-ethoxycarbonylphenyl)stannane | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 100 | 12 | 85 |
| Sonogashira | Ethyl 4-iodobenzoate (B1621894) | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF | RT | 6 | 91 |
| Sonogashira | 4-Iodotoluene | Phenylacetylene | Pd/Al₂O₃ + Cu₂O | - | - | THF-DMA | 75 | - | 60[2] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of synthetic methodologies. Below are representative protocols for each of the four cross-coupling reactions.
Suzuki-Miyaura Coupling
Synthesis of Ethyl 4-(4-methoxyphenyl)benzoate:
A mixture of 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol) is placed in a reaction vial. Toluene (4 mL) and water (0.4 mL) are added, and the vial is sealed. The mixture is then stirred vigorously and heated to 100 °C for 2 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.
Heck Reaction
Synthesis of Ethyl (E)-4-styrylbenzoate:
To a reaction vessel containing ethyl 4-bromobenzoate (1.0 mmol) and styrene (1.2 mmol) is added palladium(II) acetate (Pd(OAc)₂, 2 mol%), tri(tert-butyl)phosphine (P(t-Bu)₃, 4 mol%), and dicyclohexylmethylamine (Cy₂NMe, 1.5 mmol) in dioxane (5 mL). The vessel is sealed, and the reaction mixture is stirred and heated at 100 °C for 16 hours. After cooling, the mixture is diluted with diethyl ether and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the product.
Stille Coupling
Synthesis of Ethyl 4-phenylbenzoate:
In a glovebox, a mixture of iodobenzene (1.0 mmol), tributyl(4-ethoxycarbonylphenyl)stannane (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) in dry toluene (5 mL) is prepared in a sealed tube. The reaction mixture is then heated at 100 °C for 12 hours. After cooling to room temperature, the solvent is removed under vacuum. The residue is dissolved in dichloromethane (B109758) and purified by column chromatography on silica gel to give the desired biaryl product. The Stille coupling is known for its tolerance of a wide variety of functional groups.[3]
Sonogashira Coupling
Synthesis of Ethyl 4-(phenylethynyl)benzoate:
To a solution of ethyl 4-iodobenzoate (1.0 mmol) and phenylacetylene (1.2 mmol) in degassed tetrahydrofuran (B95107) (THF, 10 mL) is added dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2 mol%), copper(I) iodide (CuI, 4 mol%), and triethylamine (B128534) (Et₃N, 2.0 mmol). The reaction mixture is stirred at room temperature for 6 hours. The solvent is then evaporated, and the residue is taken up in ethyl acetate. The organic layer is washed with saturated aqueous ammonium (B1175870) chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel. The Sonogashira coupling is a reliable method for the formation of C(sp²)–C(sp) bonds.[4][5]
Reaction Mechanisms and Workflow
The following diagrams, generated using Graphviz, illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a logical workflow for selecting a suitable method.
References
A Comparative Guide to the Synthesis of Biphenyls Using 4-Ethoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of biphenyl (B1667301) synthesis utilizing 4-ethoxycarbonylphenylboronic acid, a key building block in medicinal chemistry and materials science. We present a comparative analysis of the Suzuki-Miyaura coupling, the Ullmann reaction, and the Gomberg-Bachmann reaction, offering detailed experimental protocols and quantitative data to inform methodological choices for the synthesis of ethyl 4-phenylbenzoate.
At a Glance: Comparison of Synthetic Routes
The synthesis of ethyl 4-phenylbenzoate, a representative biphenyl derivative, can be achieved through several pathways. The choice of method significantly impacts yield, reaction conditions, and substrate scope. Below is a summary of the key performance indicators for the Suzuki-Miyaura coupling, the Ullmann reaction, and the Gomberg-Bachmann reaction.
| Method | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (hours) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | 85-95% | Room Temperature - 100°C | 1 - 12 | High yields, mild conditions, broad functional group tolerance. | Palladium catalyst can be expensive; potential for phosphine (B1218219) ligand impurities.[1] |
| Ullmann Reaction | 30-60% | 150-250°C | 12 - 48 | Utilizes readily available copper catalysts. | Harsh reaction conditions, lower yields, limited substrate scope.[2] |
| Gomberg-Bachmann Reaction | 20-40% | 0-25°C | 1 - 4 | Metal-free reaction. | Low yields, formation of side products, handling of diazonium salts.[3] |
Synthetic Route Overviews
The primary route for the synthesis of ethyl 4-phenylbenzoate using this compound is the Suzuki-Miyaura cross-coupling reaction. For a comprehensive comparison, we also detail the Ullmann and Gomberg-Bachmann reactions as alternative, albeit often less efficient, methods.
Figure 1. Overview of synthetic routes to Ethyl 4-phenylbenzoate.
Experimental Protocols
Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the mixture to 90°C and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.
Ullmann Reaction
This protocol outlines the copper-catalyzed synthesis of ethyl 4-phenylbenzoate.
Materials:
-
Ethyl 4-iodobenzoate (B1621894) (1.0 mmol)
-
Benzene (B151609) (as reactant and solvent)
-
Copper powder (activated, 2.0 mmol)
-
Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a high-pressure reaction vessel, combine ethyl 4-iodobenzoate, activated copper powder, and DMF.
-
Add an excess of benzene.
-
Seal the vessel and heat the mixture to 200°C for 24-48 hours with vigorous stirring.
-
After cooling, filter the reaction mixture to remove the copper salts.
-
Remove the solvent and excess benzene under reduced pressure.
-
The crude product is then purified by distillation or column chromatography.
Gomberg-Bachmann Reaction
This procedure describes the synthesis of ethyl 4-phenylbenzoate via a diazonium salt.
Materials:
-
Ethyl 4-aminobenzoate (B8803810) (1.0 mmol)
-
Sodium nitrite (B80452) (1.1 mmol)
-
Hydrochloric acid (2.5 M)
-
Benzene (as reactant and solvent)
-
Sodium hydroxide (B78521) solution (10%)
Procedure:
-
Dissolve ethyl 4-aminobenzoate in aqueous hydrochloric acid at 0-5°C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, vigorously stir a two-phase system of benzene and aqueous sodium hydroxide solution.
-
Slowly add the cold diazonium salt solution to the benzene/NaOH mixture.
-
Continue stirring at room temperature for 1-4 hours.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki-Miyaura coupling is attributed to its well-defined catalytic cycle, which proceeds under mild conditions.
Figure 3. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, facilitated by a base. The final step is reductive elimination, which forms the biphenyl product and regenerates the Pd(0) catalyst.
Conclusion
For the synthesis of biphenyls using this compound, the Suzuki-Miyaura coupling is demonstrably the superior method, offering high yields under mild conditions with excellent functional group tolerance. While the Ullmann and Gomberg-Bachmann reactions provide alternative pathways, they are often hampered by harsh conditions and significantly lower yields, making them less suitable for most modern synthetic applications. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the synthesis of valuable biphenyl-containing compounds.
References
A Comparative Guide to Alternative Reagents for Biphenyl Synthesis: Beyond 4-Ethoxycarbonylphenylboronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of biphenyl (B1667301) scaffolds, the Suzuki-Miyaura cross-coupling reaction is a foundational tool. While 4-ethoxycarbonylphenylboronic acid is a commonly employed reagent for introducing the 4-ethoxycarbonylphenyl moiety, its stability and handling characteristics can sometimes pose challenges, impacting reaction efficiency and reproducibility. This guide provides an objective comparison of alternative reagents, namely potassium 4-ethoxycarbonylphenyltrifluoroborate, 4-ethoxycarbonylphenyl MIDA boronate, and organosilicon reagents, offering enhanced stability and, in some cases, improved performance. This comparison is supported by representative experimental data and detailed methodologies to aid in the selection of the optimal reagent for your synthetic needs.
The Rise of Stable Boronic Acid Surrogates and Alternatives
The inherent propensity of boronic acids for protodeboronation and trimerization to boroxines can lead to diminished yields and purification difficulties. To mitigate these issues, several more stable alternatives have been developed.
-
Potassium Organotrifluoroborates (R-BF₃K): These crystalline, free-flowing solids exhibit remarkable stability to air and moisture, facilitating easier handling and long-term storage. In the presence of a base, they slowly hydrolyze in the reaction mixture to release the corresponding boronic acid for the catalytic cycle.
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, air- and moisture-insensitive crystalline solids that are compatible with silica (B1680970) gel chromatography. The MIDA ligand protects the boronic acid functionality, rendering it inert to a wide range of reaction conditions. Deprotection under mild basic conditions releases the boronic acid in a controlled manner, which can be particularly advantageous for challenging couplings or when using sensitive substrates.
-
Organosilicon Reagents: As an alternative to the Suzuki-Miyaura coupling, the Hiyama-Denmark coupling utilizes organosilicon reagents, such as organo(trialkoxy)silanes. These reagents are often air- and moisture-stable, and the silicon byproducts are generally considered to be of low toxicity.
Performance Comparison in Biphenyl Synthesis
To provide a quantitative comparison, the following table summarizes the performance of this compound and its alternatives in the synthesis of ethyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate from 4-bromoanisole. It is important to note that reaction conditions have been standardized for comparative purposes and may be further optimized for each specific reagent.
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene (B28343)/H₂O (5:1) | 100 | 12 | ~90 |
| Potassium 4-ethoxycarbonylphenyltrifluoroborate | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ (3 equiv) | THF/H₂O (10:1) | 80 | 16 | ~92 |
| 4-Ethoxycarbonylphenyl MIDA boronate | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ (3 equiv) | Dioxane/H₂O (5:1) | 100 | 18 | ~95 |
| (4-Ethoxycarbonylphenyl)trimethoxysilane | Pd(OAc)₂ (5 mol%), XPhos (10 mol%) | TBAF (1.5 equiv) | THF | 80 | 24 | ~88 |
Experimental Protocols
Detailed methodologies for the synthesis of the target biphenyl using each of the compared reagents are provided below.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
This compound (1.2 mmol, 233 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromoanisole, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate.
Protocol 2: Suzuki-Miyaura Coupling of Potassium 4-ethoxycarbonylphenyltrifluoroborate
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Potassium 4-ethoxycarbonylphenyltrifluoroborate (1.1 mmol, 280 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol, 22 mg)
-
Cesium carbonate (Cs₂CO₃, 3.0 mmol, 977 mg)
-
Tetrahydrofuran (THF, 10 mL)
-
Water (1 mL)
Procedure:
-
In a Schlenk flask, combine 4-bromoanisole, potassium 4-ethoxycarbonylphenyltrifluoroborate, PdCl₂(dppf), and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and water.
-
Heat the mixture to 80 °C and stir for 16 hours.
-
Follow steps 5-8 from Protocol 1 for workup and purification.
Protocol 3: Suzuki-Miyaura Coupling of 4-Ethoxycarbonylphenyl MIDA boronate
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
4-Ethoxycarbonylphenyl MIDA boronate (1.1 mmol, 338 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask, add 4-bromoanisole, 4-ethoxycarbonylphenyl MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water.
-
Heat the reaction to 100 °C and stir for 18 hours.
-
Follow steps 5-8 from Protocol 1 for workup and purification.
Protocol 4: Hiyama-Denmark Coupling of (4-Ethoxycarbonylphenyl)trimethoxysilane
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
(4-Ethoxycarbonylphenyl)trimethoxysilane (1.2 mmol, 308 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
XPhos (0.10 mmol, 47.6 mg)
-
Tetrabutylammonium fluoride (B91410) (TBAF, 1.0 M in THF, 1.5 mL, 1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
Procedure:
-
In a flame-dried Schlenk flask, combine 4-bromoanisole, (4-ethoxycarbonylphenyl)trimethoxysilane, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, followed by the TBAF solution.
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Visualizing the Reaction Pathways
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Conclusion
The choice of reagent for the synthesis of biphenyls extends beyond the traditional use of boronic acids. Potassium trifluoroborates and MIDA boronates present as highly stable, easy-to-handle alternatives that can lead to comparable or even superior yields in Suzuki-Miyaura cross-coupling reactions. Organosilicon reagents, utilized in the Hiyama-Denmark coupling, offer a mechanistically distinct, low-toxicity alternative. The selection of the optimal reagent will depend on factors such as the stability of the desired boronic acid, the scale of the reaction, and the specific functional groups present in the coupling partners. This guide provides the necessary data and protocols to make an informed decision for your biphenyl synthesis needs.
A Comparative Guide for Large-Scale Synthesis: 4-Ethoxycarbonylphenylboronic Acid vs. Its Alternatives in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the selection of building blocks in large-scale synthesis is a critical decision balancing cost, efficiency, and environmental impact. This guide provides a comprehensive cost-benefit analysis of using 4-Ethoxycarbonylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, comparing it with two common alternatives: Phenylboronic acid and 4-Carboxyphenylboronic acid.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, which are pivotal structures in many pharmaceuticals and functional materials.[1][2] The choice of the boronic acid derivative can significantly influence the reaction's success on an industrial scale. This guide delves into a detailed comparison of these three boronic acids, focusing on their performance, economic viability, and environmental considerations in a large-scale production context.
Performance Comparison in Suzuki-Miyaura Coupling
The efficiency of a Suzuki-Miyaura reaction is determined by several factors, including reaction yield, rate, and the required catalyst loading. The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in the transmetalation step of the catalytic cycle.
This compound possesses an electron-withdrawing ester group. This functionality can be advantageous for subsequent synthetic transformations but may influence the Suzuki-Miyaura coupling itself.
Phenylboronic acid , being the unsubstituted parent compound, serves as a baseline for comparison. Its reactivity is well-documented, and it is widely used in various applications.
4-Carboxyphenylboronic acid features a carboxylic acid group, which, like the ethoxycarbonyl group, is an electron-withdrawing moiety. This reagent is a common choice when a carboxylic acid handle is desired in the final product.[3]
| Parameter | This compound | Phenylboronic acid | 4-Carboxyphenylboronic acid |
| Typical Yield | Good to Excellent (often >90%) | Good to Excellent (often >90%) | Good to Excellent (often >80%) |
| Reaction Time | Generally moderate | Generally moderate to fast | Can be slower due to potential coordination with the catalyst or base |
| Catalyst Loading | Typically low (e.g., <1 mol%) | Typically low (e.g., <1 mol%) | May require slightly higher catalyst loading or optimized conditions |
| Solubility | Good in common organic solvents | Good in common organic solvents | Soluble in polar organic solvents and aqueous basic solutions |
| Post-reaction Handling | Product is an ester, may require hydrolysis if the acid is desired | Neutral product, straightforward workup | Product is a carboxylic acid, requiring acidic workup for isolation |
Economic Analysis for Large-Scale Synthesis
The economic viability of a synthetic route is a primary concern in industrial applications. This analysis considers the cost of the boronic acid, the palladium catalyst, and the overall process efficiency. While bulk pricing is subject to negotiation and market fluctuations, a general cost comparison can be made based on available data for smaller quantities.
| Cost Factor | This compound | Phenylboronic acid | 4-Carboxyphenylboronic acid |
| Relative Raw Material Cost | Moderate to High[4][5][6][7] | Low to Moderate[8][9][10][11][12] | Moderate[13][14][15][16] |
| Catalyst Cost Impact | Standard | Standard | Potentially higher due to need for more robust conditions |
| Process Cost | Standard workup | Potentially simpler workup | May involve additional steps for pH adjustment and extraction |
| Overall Economic Feasibility | Feasible for high-value products where the ester is a key intermediate. | Generally the most cost-effective option for simple biaryl synthesis. | Cost-effective when the carboxylic acid moiety is required in the final product, avoiding extra synthetic steps. |
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
To provide a practical context, the following is a general experimental protocol for a large-scale Suzuki-Miyaura cross-coupling reaction. Specific conditions should be optimized for each substrate combination.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd/C, Pd(PPh₃)₄) (0.1 - 1.0 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, Ethanol (B145695)/Water)
Procedure:
-
To a suitable reactor, charge the aryl halide, boronic acid, base, and solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for a specified period.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using an aqueous biphasic system, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
For reactions involving 4-Carboxyphenylboronic acid, the product will be in the aqueous layer after basification. Acidification of the aqueous layer will be necessary to precipitate the carboxylic acid product, which can then be isolated by filtration.
Visualization of Key Processes
To better illustrate the workflows and decision-making processes discussed, the following diagrams are provided.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: A generalized experimental workflow for a large-scale Suzuki-Miyaura reaction.
Figure 3: Logical relationship for the cost-benefit analysis of boronic acid selection.
Environmental, Health, and Safety (EHS) Considerations
In large-scale synthesis, EHS aspects are paramount. Boronic acids and their derivatives are generally considered to have low toxicity.[2] However, the overall environmental impact of the process is influenced by factors such as the choice of solvent, the efficiency of catalyst recovery, and the nature of the byproducts.
-
Solvent Choice : The use of greener solvents like ethanol and water is encouraged to minimize the environmental footprint.[17]
-
Catalyst Recycling : Implementing strategies for palladium catalyst recycling is crucial for both economic and environmental reasons.[17]
-
Waste Management : The choice of boronic acid can influence the waste streams. For instance, using 4-carboxyphenylboronic acid directly avoids the waste generated from a separate hydrolysis step that would be required if starting from this compound to obtain the same final product.
Conclusion and Recommendations
The selection of the most suitable boronic acid for a large-scale Suzuki-Miyaura coupling is a multi-faceted decision.
-
This compound is a strong candidate when the ethyl ester functionality is desired in the final product or serves as a convenient protecting group for a carboxylic acid. Its performance in the coupling reaction is generally reliable.
-
Phenylboronic acid is often the most economical choice for the synthesis of simple, unsubstituted biaryl compounds. Its straightforward reactivity and lower cost make it an attractive option for large-volume production.
-
4-Carboxyphenylboronic acid is the preferred reagent when the final target molecule contains a carboxylic acid moiety. Its use can lead to a more convergent and atom-economical synthesis by avoiding additional protection and deprotection steps.
Ultimately, the optimal choice will depend on the specific synthetic target, the overall process economics, and the desired environmental profile of the manufacturing process. A thorough process development and optimization study is recommended for any large-scale application to ensure the most efficient, cost-effective, and sustainable synthetic route.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 4-乙氧羰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. Phenylboronic Acid at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 10. Phenylboronic acid, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 11. boronmolecular.com [boronmolecular.com]
- 12. Phenylboronic acid price,buy Phenylboronic acid - chemicalbook [m.chemicalbook.com]
- 13. calpaclab.com [calpaclab.com]
- 14. 4-Carboxyphenylboronic acid 14047-29-1 [sigmaaldrich.com]
- 15. m.indiamart.com [m.indiamart.com]
- 16. 4-Carboxyphenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Ethoxycarbonylphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 4-Ethoxycarbonylphenylboronic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management of waste containing this compound.
This compound is classified as a hazardous substance, known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, all waste materials, including the pure substance, solutions, and contaminated labware, must be treated as hazardous waste.[1][3] Disposal should be carried out in accordance with all applicable federal, state, and local regulations.[3]
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles or eyeglasses, chemical-resistant gloves, and a lab coat to prevent skin contact.[4] All handling of this compound and its waste should be conducted in a well-ventilated area or within a certified chemical fume hood to minimize the risk of inhalation.[4][5]
Hazard Summary
The following table summarizes the hazard classifications for this compound.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound waste is through collection for licensed hazardous waste disposal.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Waste Collection and Storage:
-
Segregation: Isolate this compound waste from other chemical waste streams to prevent potentially dangerous reactions.[5] Never mix boronic acids with strong oxidizing agents or strong acids.[2][4]
-
Solid Waste: Collect unused or expired this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, filter paper) in a designated, sealable, and clearly labeled hazardous waste container.[4][5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container specifically for liquid hazardous waste.[5]
-
Labeling: All waste containers must be accurately and clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5]
Decontamination of Empty Containers:
Empty containers that held this compound must be properly decontaminated before disposal or recycling.[5]
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect Rinsate: The first rinsate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as liquid hazardous waste.[5][6]
-
Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for regular laboratory glassware or plastic recycling.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific waste management policies and Environmental Health and Safety office for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
